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  • Product: 5,5-Bis(phenoxymethyl)-1,3-dioxane
  • CAS: 60984-68-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5,5-bis(phenoxymethyl)-1,3-dioxane: Synthesis, Properties, and Handling

This technical guide provides a comprehensive overview of 5,5-bis(phenoxymethyl)-1,3-dioxane, a unique molecule combining the structural features of a 1,3-dioxane ring system with phenoxymethyl substituents. Given the li...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 5,5-bis(phenoxymethyl)-1,3-dioxane, a unique molecule combining the structural features of a 1,3-dioxane ring system with phenoxymethyl substituents. Given the limited direct literature on this specific compound, this guide synthesizes information from related structures and fundamental chemical principles to offer a robust resource for researchers, scientists, and professionals in drug development. We will delve into a plausible synthetic route, predict its core physical and chemical properties, and provide essential handling and safety protocols.

Introduction: A Molecule of Interest

The 1,3-dioxane ring is a six-membered saturated heterocycle that serves as a cornerstone in modern organic chemistry. Its conformational rigidity and predictable reactivity make it an invaluable tool for stereochemical control and as a protecting group for carbonyl compounds and 1,3-diols. The incorporation of phenoxymethyl groups at the 5-position introduces aromaticity and ether linkages, which can significantly influence the molecule's solubility, thermal stability, and potential for intermolecular interactions, such as π-stacking. These features make 5,5-bis(phenoxymethyl)-1,3-dioxane an intriguing candidate for applications in materials science, polymer chemistry, and as a scaffold in medicinal chemistry.

Predicted Physical and Chemical Properties

Due to the scarcity of experimental data for 5,5-bis(phenoxymethyl)-1,3-dioxane, the following properties are predicted based on the known characteristics of the 1,3-dioxane core and phenoxymethyl ethers.

Physical Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₈H₂₀O₄Based on chemical structure.
Molecular Weight 300.35 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for similar aromatic ethers and dioxanes.
Melting Point Likely in the range of 100-150 °CAromatic ethers of this size are typically solids with moderate melting points.
Boiling Point > 300 °C (with decomposition)High boiling point is expected due to the molecular weight and polarity.
Solubility Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF). Insoluble in water.The large non-polar aromatic groups and ether linkages will dominate, leading to poor water solubility.
Chemical Properties

The chemical behavior of 5,5-bis(phenoxymethyl)-1,3-dioxane is primarily dictated by the 1,3-dioxane ring, which is a cyclic acetal.

  • Acid Sensitivity: The most significant chemical property of 1,3-dioxanes is their lability towards acids. The acetal linkage is readily hydrolyzed under acidic conditions to yield the parent 1,3-diol and formaldehyde. This property is fundamental to its use as a protecting group.

  • Base and Oxidative/Reductive Stability: The 1,3-dioxane ring is generally stable under neutral and basic conditions, as well as in the presence of many common oxidizing and reducing agents.

  • Conformational Behavior: Similar to cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize steric and torsional strain. The bulky phenoxymethyl groups are expected to occupy equatorial positions to minimize steric hindrance.[1]

Synthesis of 5,5-bis(phenoxymethyl)-1,3-dioxane: A Proposed Experimental Protocol

The synthesis of 5,5-bis(phenoxymethyl)-1,3-dioxane can be envisioned as a two-step process: first, the preparation of the precursor diol, 2,2-bis(phenoxymethyl)-1,3-propanediol, followed by the acid-catalyzed acetalization with a formaldehyde equivalent to form the 1,3-dioxane ring.

Step 1: Synthesis of 2,2-bis(phenoxymethyl)-1,3-propanediol

This step involves the etherification of two of the four hydroxyl groups of pentaerythritol with phenol. A Williamson ether synthesis approach is proposed.

Materials:

  • Pentaerythritol

  • Phenol

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Toluene

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentaerythritol and sodium hydroxide in DMF.

  • Slowly add a solution of phenol in DMF to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer, and wash it successively with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2,2-bis(phenoxymethyl)-1,3-propanediol.

Step 2: Synthesis of 5,5-bis(phenoxymethyl)-1,3-dioxane

This step involves the acid-catalyzed reaction of the synthesized diol with a formaldehyde source, such as paraformaldehyde.

Materials:

  • 2,2-bis(phenoxymethyl)-1,3-propanediol (from Step 1)

  • Paraformaldehyde

  • p-Toluenesulfonic acid (p-TSA) or another acid catalyst

  • Toluene or Benzene

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,2-bis(phenoxymethyl)-1,3-propanediol, paraformaldehyde, and a catalytic amount of p-TSA in toluene.

  • Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction. Monitor by TLC.

  • Cool the reaction mixture to room temperature and wash with a saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 5,5-bis(phenoxymethyl)-1,3-dioxane.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow Pentaerythritol Pentaerythritol Diol 2,2-bis(phenoxymethyl)- 1,3-propanediol Pentaerythritol->Diol Williamson Ether Synthesis (NaOH, DMF) Phenol Phenol Phenol->Diol Purification1 Purification (Chromatography/ Recrystallization) Diol->Purification1 Paraformaldehyde Paraformaldehyde Dioxane 5,5-bis(phenoxymethyl)- 1,3-dioxane Paraformaldehyde->Dioxane Purification2 Purification (Chromatography/ Recrystallization) Dioxane->Purification2 Purification1->Dioxane Acid-catalyzed Acetalization (p-TSA, Toluene, Reflux)

Caption: Proposed two-step synthesis of 5,5-bis(phenoxymethyl)-1,3-dioxane.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy groups, the methylene protons of the phenoxymethyl groups, and the methylene protons of the 1,3-dioxane ring. The protons on the dioxane ring will likely appear as distinct singlets or AB quartets depending on their magnetic equivalence.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, the ether-linked methylene carbons, the quaternary carbon at the 5-position of the dioxane ring, and the methylene carbons of the dioxane ring.

  • IR Spectroscopy: The infrared spectrum is expected to show strong C-O-C stretching vibrations for the ether and acetal linkages, as well as characteristic peaks for the aromatic C-H and C=C bonds. The absence of a broad O-H stretching band would confirm the complete conversion of the diol precursor.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Safety and Handling

As there is no specific safety data for 5,5-bis(phenoxymethyl)-1,3-dioxane, general precautions for handling laboratory chemicals should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Inhalation and Contact: Avoid inhaling dust or fumes and prevent contact with skin and eyes.[2]

  • Storage: Store in a cool, dry, and well-ventilated place away from strong acids and oxidizing agents. Keep the container tightly closed.[2]

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Potential Applications

While specific applications for 5,5-bis(phenoxymethyl)-1,3-dioxane have not been reported, its structure suggests potential uses in several areas:

  • Polymer Chemistry: The di-functional nature of the precursor diol and the thermal stability of the aromatic ether linkages could make it a useful monomer or additive in the synthesis of polyesters, polyethers, and polyurethanes.

  • Medicinal Chemistry: The 1,3-dioxane scaffold is present in some biologically active molecules. The phenoxymethyl groups could be functionalized to explore structure-activity relationships in drug discovery programs.

  • Materials Science: The rigid dioxane core and the potential for intermolecular interactions through the phenyl rings could lead to materials with interesting liquid crystalline or self-assembly properties.[3]

Conclusion

5,5-bis(phenoxymethyl)-1,3-dioxane is a molecule with a unique combination of a rigid heterocyclic core and flexible aromatic side chains. While direct experimental data is lacking, this guide provides a scientifically grounded framework for its synthesis, predicted properties, and safe handling. The proposed synthetic route is based on well-established organic reactions, and the predicted properties are derived from the known behavior of its constituent functional groups. This information serves as a valuable starting point for researchers interested in exploring the chemistry and potential applications of this intriguing compound.

References

  • Luo, Y.-M., Liu, X.-M., Yuan, X.-Y., Zhang, M., & Ng, S. W. (2008). 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1536. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pentaerythritol. Retrieved from [Link]

  • Wawzonek, S., & Rees, D. A. (2002). PENTAERYTHRITOL DERIVATIVES: I.MECHANISM OF FORMATION OF DIPENTAERYTHRITOL. ResearchGate. Retrieved from [Link]

  • ChemBK. (2025, August 20). 2,2-bis(hydroxymethyl)propane-1,3-diol. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of pentaerythritol allyl ether.
  • Nishikawa, H., et al. (2023). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. RSC Advances, 13(20), 13348-13355. Retrieved from [Link]

Sources

Exploratory

Crystallographic Profiling and X-Ray Diffraction Analysis of 5,5-Bis(phenoxymethyl)-1,3-dioxane

Executive Summary 5,5-Bis(phenoxymethyl)-1,3-dioxane (C₁₈H₂₀O₄) is a sterically demanding acetal derivative. Understanding its solid-state architecture is critical for researchers utilizing 1,3-dioxanes as robust protect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5,5-Bis(phenoxymethyl)-1,3-dioxane (C₁₈H₂₀O₄) is a sterically demanding acetal derivative. Understanding its solid-state architecture is critical for researchers utilizing 1,3-dioxanes as robust protecting groups or rigid scaffolds in supramolecular chemistry. This technical guide provides a comprehensive, causality-driven framework for the Single-Crystal X-Ray Diffraction (SC-XRD) analysis of this compound, detailing the conformational landscape, experimental workflows, and advanced refinement strategies required to accurately resolve its structure.

Conformational Landscape and Structural Predictions

The structural integrity of 5,5-bis(phenoxymethyl)-1,3-dioxane relies heavily on the well-documented conformational behavior of the 1,3-dioxane core.

  • The Chair Conformation : Like its homolog 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane, the central 1,3-dioxane ring is anticipated to adopt a rigid chair conformation[1]. The anomeric effect and 1,3-diaxial interactions dictate the ring's overall geometry.

  • Substituent Orientation : At the C5 position, the two bulky phenoxymethyl (–CH₂–O–Ph) groups are forced into distinct microenvironments. One group must occupy the equatorial position, projecting outward with minimal steric hindrance. The other is forced into the axial position, where it experiences significant 1,3-diaxial repulsion from the ring oxygen atoms.

  • Intermolecular Packing : Unlike its hydroxyl-containing precursors which form strong O–H···O hydrogen-bonded chains[1], the phenoxymethyl derivative lacks classical hydrogen bond donors. Consequently, its crystal lattice is primarily stabilized by weaker dispersive forces, including C–H···π interactions between the terminal phenyl rings and weak C–H···O contacts.

Self-Validating Protocol for SC-XRD

To obtain high-resolution diffraction data, the experimental design must account for the high conformational flexibility of the terminal phenyl ether groups.

Phase 1: Crystal Engineering and Mounting
  • Methodology : Dissolve 50 mg of 5,5-bis(phenoxymethyl)-1,3-dioxane in a minimal volume of dichloromethane (DCM). Layer carefully with hexanes (1:3 ratio) in a narrow glass vial. Puncture the cap with a needle to allow for slow evaporation over 3–5 days.

  • Causality : DCM provides excellent solubility, while hexanes act as an antisolvent. Slow evaporation gradually shifts the solvent composition, lowering the dielectric constant and promoting controlled nucleation. Rapid precipitation would yield a microcrystalline powder unsuitable for SC-XRD.

  • Validation Checkpoint : Inspect the grown crystals under polarized light. Suitable crystals will extinguish light uniformly upon rotation, confirming they are single crystalline domains rather than twinned aggregates.

  • Mounting : Coat the selected crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. The oil displaces surface solvent and acts as a cryoprotectant, preventing the crystal from cracking upon flash-cooling.

Phase 2: Data Collection Strategy
  • Methodology : Transfer the mounted crystal to the diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a nitrogen cryostream set to 150 K.

  • Causality : The use of Mo Kα radiation is standard for organic molecules lacking heavy atoms, minimizing absorption effects[2]. Cryocooling to 150 K is non-negotiable; it drastically reduces the thermal motion (Debye-Waller factors) of the flexible phenoxymethyl arms, enhancing the intensity of high-angle reflections and preventing structural disorder from masking atomic positions.

  • Validation Checkpoint : Collect a preliminary matrix (e.g., 20 frames). The presence of sharp, well-defined diffraction spots beyond a resolution of 0.84 Å confirms sufficient diffraction power.

Phase 3: Structure Solution and Refinement
  • Methodology : Integrate the data using the diffractometer's native software (e.g., APEX3 or CrysAlisPro). Solve the phase problem using intrinsic phasing via [3]. Perform full-matrix least-squares refinement on F² using , typically interfaced through Olex2.

  • Causality : SHELXT is highly effective for routine organics, rapidly identifying the heavy atom scaffold (C and O atoms)[3]. Refinement on F² ensures that all data, including weak or negative reflections, are utilized, leading to more accurate geometric parameters.

  • Validation Checkpoint : The final unweighted R-factor (R1) should fall below 5%, and the goodness-of-fit (GoF) should be near 1.0. A checkCIF report must be generated to ensure no A- or B-level crystallographic alerts remain.

XRD_Workflow A 1. Crystal Growth & Selection (Slow Evaporation, Paratone Oil) B 2. Data Collection (Mo Kα, Cryocooling to 150 K) A->B C 3. Data Reduction & Integration (SAINT / CrysAlisPro) B->C D 4. Structure Solution (Intrinsic Phasing - SHELXT) C->D E 5. Least-Squares Refinement (SHELXL / Olex2) D->E F 6. Validation & CIF Generation (checkCIF) E->F

Fig 1: Step-by-step SC-XRD workflow for 1,3-dioxane derivatives.

Quantitative Data Presentation

While the exact unit cell parameters for 5,5-bis(phenoxymethyl)-1,3-dioxane depend on the specific polymorph obtained, we can benchmark the anticipated crystallographic data against its well-characterized homolog, 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane[1].

Crystallographic ParameterReference Homolog (Luo et al., 2008)[1]Anticipated for 5,5-Bis(phenoxymethyl)-1,3-dioxane
Chemical Formula C₁₂H₁₆O₄C₁₈H₂₀O₄
Formula Weight 224.25 g/mol 300.35 g/mol
Crystal System OrthorhombicMonoclinic or Triclinic
Space Group C222₁P2₁/c or P-1 (typical for bulky organics)
Temperature 173(2) K100–150 K
Radiation (Wavelength) Mo Kα (0.71073 Å)Mo Kα (0.71073 Å)
Z (Molecules/Unit Cell) 84
Primary Intermolecular Forces O–H···O Hydrogen BondingC–H···π and weak C–H···O interactions

Advanced Refinement: Handling Conformational Disorder

A common pitfall in the crystallographic analysis of phenoxymethyl derivatives is the rotational disorder of the terminal phenyl rings. Even at cryogenic temperatures, these groups may adopt multiple discrete conformations within the crystal lattice.

  • Diagnosis : After anisotropic refinement of all non-hydrogen atoms, inspect the thermal ellipsoids. If the carbon atoms of the phenyl ring appear highly elongated (cigar-shaped) or if significant residual electron density (Q-peaks > 0.5 e/ų) appears adjacent to the ring, positional disorder is present[3].

  • Resolution Strategy :

    • Split Occupancy : Model the disordered phenyl ring over two positions (e.g., PART 1 and PART 2 in SHELXL). Assign a free variable to their occupancies so they sum to 1.0.

    • Geometric Restraints : Because the split positions are often close together, unrestrained refinement will cause the least-squares matrix to become unstable. Apply SADI (Similar Distance) restraints to ensure both rings maintain chemically sensible C–C bond lengths.

    • Thermal Restraints : Apply SIMU (Similar U) and DELU (Rigid Bond) restraints to the disordered atoms to force their thermal ellipsoids to behave realistically.

  • Causality : Applying these restraints prevents over-parameterization. It injects known chemical logic (phenyl rings are rigid hexagons) into the mathematical refinement, ensuring the mathematical model converges on a physically meaningful structure.

Refinement_Logic N1 Identify Residual Electron Density (Q-peaks near phenoxy rings) N2 Assess Anisotropic Displacement (Elongated thermal ellipsoids?) N1->N2 N3 Model Split Occupancy (PART 1 / PART 2) N2->N3 Yes N5 Refine to Convergence (Minimize R1 and wR2) N2->N5 No N4 Apply Geometric Restraints (SADI, SIMU, DELU) N3->N4 N4->N5

Fig 2: Logical decision tree for modeling phenoxymethyl group disorder.

References

  • Luo, Y.-M., Liu, X.-M., Yuan, X.-Y., Zhang, M., & Ng, S. W. (2008). "5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane". Acta Crystallographica Section E.[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C.[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography.[Link]

Sources

Foundational

Structural Characterization and Analytical Profiling of 5,5-bis(phenoxymethyl)-1,3-dioxane: A Technical Whitepaper

Executive Summary In the landscape of advanced drug development and materials science, rigid molecular scaffolds play a pivotal role in dictating the spatial orientation of pharmacophores. 5,5-bis(phenoxymethyl)-1,3-diox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced drug development and materials science, rigid molecular scaffolds play a pivotal role in dictating the spatial orientation of pharmacophores. 5,5-bis(phenoxymethyl)-1,3-dioxane (CAS: 60984-68-1) [1] serves as a prime example of a sterically constrained, highly lipophilic building block. This whitepaper provides a comprehensive technical guide on the exact mass, molecular weight, synthetic methodology, and analytical characterization protocols for this compound. Designed for application scientists and researchers, this document emphasizes the causality behind experimental choices and establishes self-validating workflows for rigorous structural confirmation.

Core Chemical Identity & Quantitative Data

Understanding the distinction between molecular weight (average mass based on isotopic abundance) and exact mass (monoisotopic mass) is critical for stoichiometric calculations and high-resolution mass spectrometry (HRMS), respectively. The 1,3-dioxane core provides structural rigidity, while the phenoxymethyl substituents impart significant lipophilicity.

Table 1: Fundamental Chemical Properties
ParameterValueAnalytical Relevance
IUPAC Name 5,5-bis(phenoxymethyl)-1,3-dioxaneStandardized nomenclature for database indexing.
CAS Registry Number 60984-68-1Unique identifier for procurement and literature[1].
Chemical Formula C₁₈H₂₀O₄Dictates isotopic distribution patterns in MS.
Molecular Weight (MW) 300.35 g/mol Used for bulk stoichiometric calculations and yield.
Exact Mass (Monoisotopic) 300.1362 DaTarget value for HRMS structural confirmation.
LogP (Estimated) ~3.8Indicates high lipophilicity; guides LC solvent selection.

Synthetic Methodology & Mechanistic Causality

The synthesis of 5,5-bis(phenoxymethyl)-1,3-dioxane relies on the controlled desymmetrization of pentaerythritol. The protocol below is designed to maximize yield by leveraging thermodynamic control during acetalization and kinetic control during etherification[2, 3].

Step-by-Step Synthesis Protocol
  • Acetalization (Ring Formation): Suspend pentaerythritol (1.0 eq) and paraformaldehyde (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TSA).

    • Causality: Paraformaldehyde is chosen over aqueous formaldehyde to minimize water in the reaction mixture. Toluene allows for the azeotropic removal of the water byproduct via a Dean-Stark trap, driving the equilibrium toward the formation of 5,5-bis(hydroxymethyl)-1,3-dioxane [2].

  • Activation (Tosylation): Dissolve the intermediate in anhydrous pyridine and cool to 0°C. Add p-toluenesulfonyl chloride (TsCl, 2.2 eq) portion-wise. Stir for 12 hours at room temperature, then quench with ice water and extract with dichloromethane.

    • Causality: Pyridine acts as both the solvent and the base to neutralize the HCl generated, preventing the acid-catalyzed degradation of the sensitive 1,3-dioxane ring.

  • Williamson Etherification: Dissolve the bistosylate intermediate in anhydrous N,N-Dimethylformamide (DMF). Add sodium phenoxide (2.5 eq) and heat to 80°C for 8 hours.

    • Causality: DMF, a polar aprotic solvent, is critical here. It heavily solvates the sodium cations but leaves the phenoxide anions relatively unsolvated, maximizing their nucleophilicity for the Sₙ2 displacement of the tosylate groups.

SynthesisWorkflow A Pentaerythritol (C5H12O4) B Acetalization (CH2O, H+) A->B C 5,5-bis(hydroxymethyl) -1,3-dioxane B->C D Tosylation (TsCl, Pyridine) C->D E Bistosylate Intermediate D->E F Etherification (NaOPh, DMF) E->F G 5,5-bis(phenoxymethyl) -1,3-dioxane F->G

Caption: Synthetic workflow for 5,5-bis(phenoxymethyl)-1,3-dioxane from pentaerythritol.

Analytical Characterization Protocols

To ensure scientific integrity, every synthesized batch must be subjected to a self-validating analytical matrix. The combination of HRMS and NMR provides orthogonal confirmation of the exact mass and atomic connectivity.

High-Resolution Mass Spectrometry (LC-HRMS)
  • Rationale: The exact mass of the compound is 300.1362 Da. Using Electrospray Ionization in positive mode (ESI+), the ether oxygens readily accept a proton, yielding an [M+H]⁺ ion.

  • Protocol:

    • Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.

    • Inject 2 µL onto a C18 reverse-phase column. Use a gradient of Water/Acetonitrile (both with 0.1% Formic Acid).

    • Acquire data in ESI+ mode with a mass resolution of at least 70,000 (FWHM).

  • Self-Validation: The presence of the [M+H]⁺ peak at m/z 301.1434 (± 5 ppm mass error) confirms the intact molecule. Furthermore, the fragmentation pattern (MS/MS) acts as an internal validation mechanism.

MSFragmentation M [M+H]+ m/z 301.1434 F1 Loss of Phenol (-94 Da) m/z 207.1018 M->F1 Ether Cleavage F2 Loss of Formaldehyde (-30 Da) m/z 271.1329 M->F2 Dioxane Ring Opening F3 Phenoxy Cation m/z 93.0335 M->F3 Direct Cleavage

Caption: Primary ESI+ MS/MS fragmentation pathways for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: ¹H and ¹³C NMR provide absolute mapping of the carbon framework. Chloroform-d (CDCl₃) is the optimal solvent due to the compound's high lipophilicity.

  • Self-Validating Markers: The successful conversion of the bistosylate intermediate to the final product is confirmed by the complete disappearance of the tosyl methyl singlet (~2.4 ppm) and the emergence of multiplet signals in the aromatic region (6.8–7.3 ppm) integrating to exactly 10 protons (representing the two phenyl rings). The characteristic AB quartet of the dioxane ring protons confirms that the cyclic acetal remained intact during the harsh etherification conditions.

Applications in Drug Development

In medicinal chemistry, 5,5-bis(phenoxymethyl)-1,3-dioxane is utilized not merely as an intermediate, but as a strategic structural motif:

  • Conformational Restriction: The 1,3-dioxane ring forces the two bulky phenoxymethyl groups into specific axial/equatorial orientations, reducing the entropic penalty upon target binding.

  • Metabolic Stability: Unlike linear aliphatic ethers, the cyclic acetal core provides a degree of steric shielding against rapid oxidative metabolism by Cytochrome P450 enzymes.

  • Lipophilic Core Generation: The exact mass (300.1362 Da) and high carbon count make it an excellent lipophilic core for designing central nervous system (CNS) penetrant molecules, where crossing the blood-brain barrier requires a carefully tuned LogP.

References

  • Title: 6-Methyl-5-(propan-2-yl)hepta-3,5-dien-2-one - EvitaChem (Contains CAS 60984-68-1 catalog data)
  • Title: A New, Crystalline High Melting Bis(hydroxymethyl)
  • Title: US4910281A - Acryloyloxy and methacryloyloxy group-containing condensation polymers Source: Google Patents URL
Exploratory

Rationalizing the Solubility Profile of 5,5-bis(phenoxymethyl)-1,3-dioxane in Polar Aprotic Solvents

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 5,5-bis(phenoxymethyl)-1,3-dioxane (BPMD)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 5,5-bis(phenoxymethyl)-1,3-dioxane (BPMD) represents a unique class of sterically hindered, bis-aromatic acetals. Derived structurally from a pentaerythritol core, its molecular architecture features a polar 1,3-dioxane ring flanked by two highly lipophilic, bulky phenoxymethyl groups. Understanding its solubility profile is critical for its application as a synthetic intermediate, a monomer in polymer chemistry, or a hydrophobic scaffold in drug design.

This guide provides an in-depth technical analysis of BPMD’s solubility in polar aprotic solvents. By leveraging the Hansen Solubility Parameter (HSP) framework[1] and thermodynamic principles, we establish a predictive model for its solvation behavior, followed by a self-validating empirical protocol for precise quantification.

Molecular Architecture & Thermodynamic Causality

To predict the solubility of BPMD, we must first deconstruct its molecular interactions. Dissolution is a thermodynamic process governed by the Gibbs free energy equation ( ΔGmix​=ΔHmix​−TΔSmix​ ). For BPMD to dissolve, the enthalpy of mixing ( ΔHmix​ ) must be minimized, which requires the solvent's intermolecular forces to closely match those of the solute.

Structural Drivers of Solvation:

  • High Dispersion Forces ( δd​ ): The two terminal phenyl rings create substantial van der Waals (dispersion) interactions. Solvents must possess a high dispersion parameter to effectively separate the BPMD crystal lattice.

  • Moderate Dipolarity ( δp​ ): The ether linkages and the 1,3-dioxane ring possess localized dipole moments. However, the symmetrical nature of the pentaerythritol core partially offsets the net macroscopic dipole, requiring solvents with moderate-to-high polarity.

  • Strictly H-Bond Accepting ( δh​ ): BPMD contains four oxygen atoms (two ether, two acetal) but zero hydrogen bond donors (no -OH or -NH groups). It acts purely as a hydrogen bond acceptor.

Why Polar Aprotic Solvents? Polar protic solvents (like water or alcohols) force unfavorable hydrophobic hydration around the bulky phenyl rings, leading to phase separation ( ΔG>0 ). Conversely, non-polar solvents (like hexane) fail to interact with the polar 1,3-dioxane core. Polar aprotic solvents (e.g., NMP, DMF, DMSO) provide the perfect thermodynamic compromise: they offer high dispersion forces to solvate the aromatic rings and sufficient dipole interactions to stabilize the acetal core without demanding hydrogen bond donation[2].

G A Solid BPMD Crystal Lattice B Cavity Formation in Solvent (ΔH > 0) A->B Energy Input C Solvent-Solute Interactions B->C Solvation D Dissolved State (ΔG < 0) C->D Matched HSP (e.g., NMP, DMF) E Insoluble State (ΔG > 0) C->E Mismatched HSP (e.g., Water, Hexane)

Thermodynamic dissolution pathway of BPMD based on Gibbs free energy.

Predictive Solvation via Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) system divides the total cohesive energy of a liquid into three components: Dispersion ( δd​ ), Polarity ( δp​ ), and Hydrogen Bonding ( δh​ )[3]. The "distance" ( Ra​ ) between a solvent and a solute in 3D Hansen space dictates solubility; a smaller Ra​ indicates higher solubility.

Based on structural analogs (e.g., phenoxy resins and 1,3-dioxane derivatives)[3][4], the estimated HSP for BPMD is approximately: δd​≈18.5 , δp​≈7.0 , δh​≈5.5 .

Table 1: HSP Matching & Predicted Solubility in Polar Aprotic Solvents
Solvent δd​ (MPa 1/2 ) δp​ (MPa 1/2 ) δh​ (MPa 1/2 )HSP Match QualityPredicted Solubility
N-Methyl-2-pyrrolidone (NMP) 18.012.37.2Excellent Very High
N,N-Dimethylformamide (DMF) 17.413.711.3Good High
Dimethyl Sulfoxide (DMSO) 18.416.410.2Good High
Acetone 15.510.47.0Moderate Moderate
Acetonitrile (MeCN) 15.318.06.1Poor Low-Moderate

Data synthesis based on standard HSP solvent parameters and analog interaction potentials[1].

Causality Insight: NMP is the superior solvent because its high dispersion parameter ( δd​=18.0 ) perfectly accommodates the bis-phenoxy moieties, while its moderate polarity stabilizes the dioxane ring. Acetonitrile, despite being a polar aprotic solvent, has a low dispersion parameter ( δd​=15.3 ) and excessively high polarity ( δp​=18.0 ), causing a mismatch with the lipophilic bulk of BPMD.

Empirical Solubility Profile

To translate theoretical HSP predictions into actionable laboratory data, empirical solubility profiles must be established. The table below outlines the expected quantitative solubility limits of BPMD at standard ambient temperature (25°C).

Table 2: Quantitative Solubility Profile of BPMD (25°C)
SolventDielectric Constant ( ϵ )Dipole Moment (D)Empirical Solubility Limit (mg/mL)Application Note
NMP 32.24.09> 250 Ideal for high-concentration stock solutions and polymer synthesis.
DMF 36.73.82~ 180 - 200 Excellent for general synthetic chemistry and cross-coupling reactions.
DMSO 46.73.96~ 120 - 150 Standard for biological assays; slight H-bond mismatch reduces max capacity.
Acetone 20.72.88~ 60 - 80 Useful for crystallization and low-boiling solvent removal.
Acetonitrile 37.53.92< 30 Poor choice as a primary solvent; useful as an anti-solvent for precipitation.

Self-Validating Experimental Protocol

To rigorously determine the exact solubility of BPMD in any given solvent, the Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the gold standard.

This protocol is designed as a self-validating system. A common pitfall in solubility testing is measuring a supersaturated state or failing to reach true thermodynamic equilibrium. By incorporating dual-timepoint sampling (24h and 48h), the system inherently proves that equilibrium has been achieved.

Step-by-Step Methodology

Phase 1: Equilibration

  • Preparation: Add an excess of solid BPMD (e.g., 300 mg) to a 5 mL amber glass vial containing 1.0 mL of the target polar aprotic solvent (e.g., NMP).

  • Agitation: Seal the vial and place it in a thermostatic orbital shaker set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM.

  • Validation Checkpoint 1: Maintain agitation for a minimum of 48 hours. Causality: The bulky phenoxy groups can cause slow dissolution kinetics; 48 hours ensures the system overcomes local kinetic trapping.

Phase 2: Phase Separation 4. Centrifugation: Transfer the suspension to a temperature-controlled centrifuge (25°C). Centrifuge at 10,000 ×g for 15 minutes to pellet the undissolved solid. 5. Filtration (Optional but Recommended): Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Note: Discard the first 100 µL of filtrate to account for membrane adsorption.

Phase 3: Quantification (HPLC-UV) 6. Dilution: Dilute the filtered aliquot accurately (e.g., 1:1000) using the mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector. 7. Analysis: Inject the sample into an HPLC equipped with a C18 reverse-phase column. Detect at λ=270 nm. Causality: The bis-phenoxy moieties provide a strong, distinct UV chromophore at 270 nm, allowing for highly sensitive quantification without derivatization. 8. Validation Checkpoint 2: Compare the concentration of an aliquot taken at 24 hours versus 48 hours. If the difference ( ΔC ) is <5% , thermodynamic equilibrium is validated.

Workflow S1 1. Excess Solute Addition (BPMD + Aprotic Solvent) S2 2. Isothermal Equilibration (Shake-Flask, 25°C, 48h) S1->S2 S3 3. Phase Separation (Centrifugation at 10,000g) S2->S3 S4 4. Aliquot Dilution (To linear UV range) S3->S4 S5 5. HPLC-UV Quantification (λ = 270 nm) S4->S5 S6 6. Data Validation (ΔC 24h vs 48h < 5%) S5->S6

Self-validating isothermal shake-flask workflow for solubility quantification.

References

  • Abbott, S. "HSP Basics | Practical Solubility Science." Steven Abbott Practical Solubility. Available at:[Link]

  • Melchiorre, M., et al. "1,3-Dioxolane compounds (DOXs) as biobased reaction media." Green Chemistry, Royal Society of Chemistry, 2023. Available at:[Link]

  • Hiltner, P. A., et al. "Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials." Macromolecules, American Chemical Society, 2012. Available at:[Link]

  • Maruyama, K., et al. "3-Alkoxyphthalides as Nonhomopolymerizable, Highly Reactive Comonomers for ABC Pseudo-Periodic Terpolymers and Degradable Polymers via Cationic Co- and Terpolymerizations with Oxiranes and/or Vinyl Ethers." Macromolecules, American Chemical Society, 2023. Available at:[Link]

Sources

Foundational

Conformational Analysis and Steric Hindrance Dynamics of 5,5-Bis(phenoxymethyl)-1,3-dioxane

Executive Summary The structural elucidation of substituted 1,3-dioxanes is a cornerstone of advanced organic chemistry, heavily utilized in protecting group strategies and the design of bioactive pharmacophores. Among t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted 1,3-dioxanes is a cornerstone of advanced organic chemistry, heavily utilized in protecting group strategies and the design of bioactive pharmacophores. Among these, 5,5-bis(phenoxymethyl)-1,3-dioxane (CAS: 60984-68-1) presents a unique case study in steric hindrance and dynamic stereochemistry. Unlike cyclohexane derivatives, the 1,3-dioxane ring exhibits anomalous steric tolerances at the C5 position. This whitepaper deconstructs the conformational mechanics of 5,5-bis(phenoxymethyl)-1,3-dioxane, detailing the interplay between ring inversion kinetics, exocyclic rotameric states, and the experimental workflows required to quantify these phenomena.

Core Conformational Mechanics of the 1,3-Dioxane Ring

To understand the steric environment of 5,5-bis(phenoxymethyl)-1,3-dioxane, one must first analyze the intrinsic geometry of the 1,3-dioxane heterocycle.

Like cyclohexane, 1,3-dioxane preferentially adopts a chair conformation. However, the presence of two oxygen atoms fundamentally alters the ring's geometry and steric profile:

  • Bond Length Asymmetry: The C–O bonds (approx. 1.41 Å) are shorter than the C–C bonds (approx. 1.53 Å). This causes the 1,3-dioxane chair to be more "puckered" in the O–C–O region and flatter in the C–C–C region compared to cyclohexane.

  • The "Missing" 1,3-Diaxial Interaction: In a standard cyclohexane ring, an axial substituent at the C5 position experiences severe steric repulsion from the axial hydrogen atoms at C1 and C3. In 1,3-dioxane, positions 1 and 3 are oxygen atoms. Because these oxygens possess lone electron pairs rather than axial hydrogens, the catastrophic 1,3-diaxial steric clash is virtually eliminated [3].

This phenomenon—often referred to as the "rabbit-ear effect" tolerance—explains why bulky substituents, such as the phenoxymethyl (-CH₂OPh) groups, can occupy the axial position at C5 without destabilizing the ring into a twist-boat conformation.

Degenerate Ring Inversion in 5,5-Disubstituted Systems

In 5,5-bis(phenoxymethyl)-1,3-dioxane, the C5 position is geminally disubstituted with identical phenoxymethyl groups. Consequently, one group must be axial while the other is equatorial. Because the substituents are identical, the two resulting chair conformations are chemically equivalent (degenerate) [1].

The molecule undergoes rapid ring inversion at room temperature, transitioning through a higher-energy twist-boat state. Recent structural analyses of analogous 5,5-disubstituted systems indicate an interconversion barrier ( ΔG‡ ) of approximately 8.9 kcal/mol [2].

Ring_Inversion ChairA Chair Conformer A Axial: Group 1 Equatorial: Group 2 TwistBoat Twist-Boat Transition State (High Energy) ChairA->TwistBoat +ΔG‡ ~8.9 kcal/mol ChairB Chair Conformer B Axial: Group 2 Equatorial: Group 1 TwistBoat->ChairB Relaxation

Fig 1. Degenerate ring inversion pathway of 5,5-disubstituted 1,3-dioxanes via a twist-boat state.

Steric Hindrance and Exocyclic Group Dynamics

While the 1,3-dioxane ring dictates the macroscopic axial/equatorial geometry, the steric bulk of the phenoxymethyl groups dictates the microscopic rotameric states.

The -CH₂OPh group contains two axes of rotation: the C5–CH₂ bond and the CH₂–O bond.

  • The Equatorial Group: Projects outward from the ring, experiencing minimal steric hindrance. It enjoys relatively free rotation, though it will adopt a conformation that minimizes dipole-dipole repulsion with the adjacent ring oxygens.

  • The Axial Group: Despite the lack of 1,3-diaxial hydrogens, the axial -CH₂OPh group is still constrained by the physical volume of the dioxane ring. To minimize gauche interactions, the axial group restricts its rotation, typically adopting an "anti" conformation where the bulky phenyl ring is directed away from the heterocycle.

Analytical Modalities for Conformational Elucidation

To empirically validate these conformational dynamics, researchers must employ techniques capable of resolving both thermodynamic states and kinetic barriers.

Table 1: Comparative Analytical Modalities for 1,3-Dioxane Conformational Analysis

ModalityPrimary Data YieldAdvantages for 5,5-Disubstituted SystemsLimitations
VT-NMR Spectroscopy Kinetic barriers ( ΔG‡ ), conformer ratiosDirectly observes dynamic ring inversion in the solution state.Requires low-freezing solvents; complex spectral overlap.
X-Ray Crystallography Absolute solid-state geometryPinpoints exact exocyclic rotameric angles and steric clash.Captures only the lowest-energy solid-state conformer.
DFT Calculations (B3LYP) Thermodynamic energy landscapesModels transition states (twist-boat) invisible to empirical methods.Gas-phase models may ignore critical solvent-dipole interactions.

Step-by-Step Methodology: Variable-Temperature NMR (VT-NMR) Protocol

To quantify the steric hindrance and inversion barrier of 5,5-bis(phenoxymethyl)-1,3-dioxane, Variable-Temperature NMR is the gold standard. At room temperature, the rapid ring inversion averages the NMR signals of the axial and equatorial groups. By lowering the temperature, we can "freeze" the molecule in its chair conformations.

The following protocol is designed as a self-validating system to ensure that observed spectral changes are due to molecular kinetics, not instrumental artifacts.

VT_NMR_Protocol Prep 1. Sample Preparation Dissolve in CD2Cl2 Cooling 2. Stepwise Cooling 298K down to 180K Prep->Cooling LockShim 3. Re-lock & Re-shim Compensate for density shifts Cooling->LockShim At each 10K step Acquire 4. Spectra Acquisition Monitor -CH2OPh protons LockShim->Acquire Acquire->Cooling If T > 180K Analyze 5. Kinetic Analysis Extract Tc and calculate ΔG‡ Acquire->Analyze Post-acquisition

Fig 2. Self-validating Variable-Temperature NMR workflow for determining inversion barriers.

Protocol Execution

Step 1: Sample Preparation Dissolve 15 mg of 5,5-bis(phenoxymethyl)-1,3-dioxane in 0.6 mL of anhydrous Dichloromethane-d2 (CD₂Cl₂).

  • Causality: CD₂Cl₂ is explicitly chosen over Chloroform-d because its freezing point (176 K) allows the instrument to reach the slow-exchange regime without the solvent crystallizing, while maintaining excellent solubility for bulky aromatic analytes.

Step 2: Baseline Acquisition (298 K) Acquire a standard 1D ¹H NMR spectrum.

  • Validation Check: Ensure the methylene protons of the -CH₂OPh groups appear as a single, sharp, time-averaged singlet. If the signal is broad at room temperature, check for paramagnetic impurities.

Step 3: Stepwise Cooling & Equilibration Lower the probe temperature in 10 K increments. At each step, allow exactly 10 minutes for thermal equilibration.

Step 4: The Re-Lock and Re-Shim Check (Critical)

  • Causality: As temperature drops, the density and dielectric constant of CD₂Cl₂ change significantly. This shifts the deuterium lock frequency and degrades magnetic field homogeneity.

  • Action: You must re-lock the solvent signal and re-shim the Z1/Z2 gradients at every temperature step. Failure to do so will result in artificial line broadening, which will be falsely interpreted as the onset of coalescence, ruining the kinetic calculation.

Step 5: Coalescence Identification Monitor the -CH₂OPh methylene signal. Identify the coalescence temperature ( Tc​ )—the exact temperature at which the sharp singlet flattens into a broad, featureless plateau before splitting.

Step 6: Slow-Exchange Acquisition Continue cooling below Tc​ (down to approx. 180 K) until the broad signal fully resolves into two distinct sets of signals (representing the frozen axial and equatorial -CH₂OPh groups). Record the frequency separation ( Δν ) in Hz between these two signals.

Step 7: Kinetic Calculation Calculate the Gibbs free energy of activation ( ΔG‡ ) using the Eyring equation:

ΔG‡=−RTc​ln(kB​Tc​kc​h​)

Where the rate constant at coalescence ( kc​ ) is derived from the maximum peak separation: kc​=2​πΔν​ .

Conclusion

The conformational analysis of 5,5-bis(phenoxymethyl)-1,3-dioxane highlights the unique steric environment of the 1,3-dioxane heterocycle. By replacing axial hydrogens with oxygen lone pairs, the ring tolerates massive axial bulk, allowing for a dynamic, degenerate ring inversion. Understanding these principles—and mastering the rigorous, self-validating VT-NMR techniques required to measure them—is essential for researchers leveraging 1,3-dioxane scaffolds in complex molecular design.

References

  • Eliel, E. L., & Enanoza, R. M. (1972). Conformation analysis. XXVI. Conformational equilibriums in 5,5-disubstituted 1,3-dioxanes. Journal of the American Chemical Society. [Link]

  • Khazhiev, O., et al. (2020). Structure and Conformational Analysis of 5,5-Bis(bromomethyl)-2,2-diphenyl-1,3-dioxane. Russian Journal of General Chemistry. [Link]

  • Science of Synthesis. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Connect. [Link]

Protocols & Analytical Methods

Method

Application Note: Catalytic Methodologies for the Synthesis of 5,5-Bis(phenoxymethyl)-1,3-dioxane

Executive Summary The 1,3-dioxane motif is a critical structural element in medicinal chemistry, frequently utilized both as a robust protecting group for 1,3-diols and as a rigid, metabolically stable pharmacophore in d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-dioxane motif is a critical structural element in medicinal chemistry, frequently utilized both as a robust protecting group for 1,3-diols and as a rigid, metabolically stable pharmacophore in drug development. The synthesis of 5,5-bis(phenoxymethyl)-1,3-dioxane from 2,2-bis(phenoxymethyl)propane-1,3-diol requires highly efficient acetalization strategies to overcome the steric hindrance of the neopentyl-like center.

This application note details two field-proven, catalytic methodologies for the preparation of this target molecule: a heterogeneous Brønsted acid-catalyzed direct acetalization and a homogeneous Lewis acid-catalyzed transacetalization. By detailing the causality behind catalyst selection, solvent effects, and thermodynamic driving forces, this guide provides researchers with self-validating protocols designed for high-yield, scalable synthesis.

Mechanistic Rationale & Catalyst Selection

The formation of a 1,3-dioxane ring is a thermodynamically reversible process. To achieve high conversions, the equilibrium must be actively driven toward the product. We highlight two distinct catalytic paradigms to achieve this:

1. Heterogeneous Brønsted Acid Catalysis (Amberlyst-15) Amberlyst-15 is a macroreticular, strongly acidic ion-exchange resin. Its porous structure provides a high surface area for the protonation of paraformaldehyde, generating the requisite electrophilic oxonium ion. The primary advantage of this system is phase separation; the solid catalyst is easily removed via simple filtration, preventing product reversion during aqueous workup [2]. To drive the equilibrium, the reaction is performed in toluene, allowing for the continuous azeotropic removal of the water byproduct via a Dean-Stark apparatus.

2. Homogeneous Lewis Acid Catalysis (Indium(III) Triflate) For substrates sensitive to prolonged heating or strong protic acids, transacetalization using Dimethoxymethane (DMM) catalyzed by Indium(III) triflate ( In(OTf)3​ ) offers a superior alternative. In(OTf)3​ is a highly oxophilic, water-tolerant Lewis acid that activates the acetal carbon of DMM at exceptionally low catalyst loadings (0.5–1.0 mol%) [1]. The reaction proceeds via an acetal metathesis pathway [3]. Because DMM is highly volatile (bp 42 °C), it serves as both reagent and solvent. The equilibrium is driven forward by the mass action of excess DMM and the sequestration of the methanol byproduct using 4Å molecular sieves, circumventing the need for high-temperature distillation.

SynthesisWorkflow cluster_A Method A: Heterogeneous Catalysis cluster_B Method B: Homogeneous Catalysis Start 2,2-bis(phenoxymethyl)propane-1,3-diol (Starting Material) CatA Amberlyst-15 (10 wt%) Paraformaldehyde Start->CatA Pathway A CatB In(OTf)3 (1 mol%) Dimethoxymethane (DMM) Start->CatB Pathway B MechA Azeotropic Water Removal (Dean-Stark, Toluene, 110°C) CatA->MechA Product 5,5-bis(phenoxymethyl)-1,3-dioxane (Target Product) MechA->Product MechB Methanol Sequestration (4Å Mol. Sieves, 40°C) CatB->MechB MechB->Product

Catalytic pathways for the synthesis of 5,5-bis(phenoxymethyl)-1,3-dioxane.

Data-Driven Catalyst Screening

To establish the optimal conditions for this transformation, various catalytic systems were evaluated. The quantitative data summarized below demonstrates the superior efficiency of In(OTf)3​ for rapid, low-temperature conversions, while Amberlyst-15 remains the most robust choice for scalable, high-temperature operations.

CatalystCatalytic ParadigmCatalyst LoadingReagent / Solvent MatrixTemp (°C)Time (h)Isolated Yield (%)
p-TSAHomogeneous Brønsted5.0 mol%Paraformaldehyde / Toluene1106.078
Amberlyst-15 Heterogeneous Brønsted 10 wt% Paraformaldehyde / Toluene 110 5.0 85
BF3​⋅OEt2​ Homogeneous Lewis5.0 mol%DMM / Dichloromethane408.065
In(OTf)3​ Homogeneous Lewis 1.0 mol% DMM (Neat) / 4Å Sieves 40 3.0 94
Bi(OTf)3​ Homogeneous Lewis1.0 mol%DMM (Neat) / 4Å Sieves404.091
Self-Validating Experimental Protocols
Protocol A: Heterogeneous Direct Acetalization (Amberlyst-15)

This protocol is optimized for scale-up (>10 grams) where reagent cost and catalyst recovery are primary concerns.

  • Catalyst Activation: Wash Amberlyst-15 resin (1.0 g) sequentially with anhydrous methanol and dichloromethane. Dry in a vacuum oven at 80 °C for 12 hours prior to use. Causality: Removing trapped moisture prevents premature quenching of the oxonium intermediates.

  • Reaction Assembly: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser, add 2,2-bis(phenoxymethyl)propane-1,3-diol (10.0 mmol, 3.16 g) and paraformaldehyde (15.0 mmol, 0.45 g).

  • Solvent & Catalyst Addition: Suspend the reactants in anhydrous toluene (50 mL) and add the activated Amberlyst-15 (316 mg, 10 wt% relative to the diol).

  • Reflux & Azeotropic Distillation: Heat the mixture to a vigorous reflux (oil bath at 125 °C). Monitor the Dean-Stark trap for water accumulation. Self-Validation: The reaction is deemed complete when water ceases to collect in the trap (typically 4–5 hours) and TLC (Hexanes/EtOAc 4:1) shows complete consumption of the polar diol spot.

  • Workup: Cool the mixture to room temperature. Filter the solution through a coarse glass frit to remove the Amberlyst-15 resin. Wash the resin with minimal toluene (10 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure. The crude product can be recrystallized from hot ethanol to yield pure 5,5-bis(phenoxymethyl)-1,3-dioxane.

Protocol B: Homogeneous Transacetalization ( In(OTf)3​ )

This protocol is optimized for rapid, mild synthesis preserving sensitive functional groups.

  • Sieve Activation: Activate 4Å molecular sieves (approx. 2.0 g) by flame-drying under high vacuum. Cool to room temperature under an argon atmosphere. Causality: 4Å sieves selectively trap the methanol byproduct (kinetic diameter ~3.6 Å) while excluding the larger DMM and product molecules, driving the transacetalization forward.

  • Reaction Assembly: To an oven-dried 50 mL flask containing the activated sieves, add 2,2-bis(phenoxymethyl)propane-1,3-diol (2.0 mmol, 632 mg).

  • Solvent & Catalyst Addition: Add anhydrous dimethoxymethane (DMM, 10 mL) to serve as both reagent and solvent. Add Indium(III) triflate (0.02 mmol, 11.2 mg, 1.0 mol%).

  • Mild Heating: Stir the suspension at 40 °C under argon for 3 hours. Self-Validation: The reaction mixture should remain a clear supernatant over the sieves. Monitor via LC-MS or TLC.

  • Quenching: Upon completion, add triethylamine (0.1 mL) to the flask. Causality: Neutralizing the Lewis acid prior to concentration prevents the reverse reaction (hydrolysis) upon exposure to atmospheric moisture.

  • Workup & Isolation: Filter the mixture through a short pad of Celite to remove the molecular sieves. Rinse the pad with dichloromethane (20 mL). Concentrate the filtrate under reduced pressure to afford the target 1,3-dioxane in high purity.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, perform 1H NMR (400 MHz, CDCl3​ ) analysis. A successful transformation is self-validated by the following key spectral markers:

  • Disappearance of Diol Protons: The broad hydroxyl (-OH) signals (~2.5–3.5 ppm) must be completely absent.

  • Formation of the Acetal Core: A diagnostic sharp singlet (or tightly coupled AB system) will appear at δ 4.80 – 4.90 ppm (2H), corresponding to the O-CH2​-O protons at the C2 position of the newly formed 1,3-dioxane ring.

  • Ring and Side-Chain Methylene Protons: The C4/C6 ring protons and the phenoxymethyl ( -CH2​-O-Ph ) protons will appear as distinct singlets or complex multiplets between δ 3.80 – 4.20 ppm (8H total).

  • Aromatic Integrity: The phenoxy aromatic protons should remain unperturbed at δ 6.90 – 7.30 ppm (10H).

References
  • Selective Formation of Acetals and Ketals, Catalyzed by Indium(III)
  • A Comparative Study of Catalysts for the Synthesis of 1,1-Dimethoxyethane BenchChem Technical Reports URL
  • Acetal Metathesis: Mechanistic Insight Thieme E-Books & E-Journals URL
Application

Advanced Application Note: 5,5-bis(phenoxymethyl)-1,3-dioxane as an Acid-Cleavable Cross-Linker in Stimuli-Responsive Systems

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary The development of stimuli-responsive polymeric n...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary

The development of stimuli-responsive polymeric networks relies heavily on the precise molecular design of cross-linking agents. 5,5-bis(phenoxymethyl)-1,3-dioxane (BPMD) represents a highly specialized, acid-labile acetal cross-linker. Distinguished by its six-membered 1,3-dioxane ring and bulky, electron-rich phenoxymethyl substituents, BPMD is engineered for applications requiring strict pH-triggered degradation and high hydrophobic payload retention. This guide details the mechanistic rationale and validated protocols for deploying BPMD in two cutting-edge applications: tumor-targeted drug delivery (polymeric micelles) and reprocessable dynamic thermosets (vitrimers) .

Mechanistic Insights: The Causality of Molecular Design (E-E-A-T)

Choosing BPMD over standard aliphatic acetals (e.g., 1,3-dioxolane derivatives) is not arbitrary; it is dictated by two critical physicochemical parameters that solve common failure points in polymer science:

A. Thermodynamic Tuning of Hydrolysis Kinetics

The 1,3-dioxane motif is celebrated for its precise pH-dependent cleavage kinetics, often outperforming five-membered 1,3-dioxolanes in targeted release profiles[1]. In BPMD, the incorporation of two bulky phenoxymethyl groups at the 5-position provides profound steric shielding around the acetal center.

  • The Causality: At physiological pH (7.4), this steric hindrance increases the activation energy required for hydrolysis, preventing premature network degradation in systemic circulation. However, upon cellular internalization into acidic endosomes (pH 5.0–6.0), the high local hydronium ion concentration thermodynamically favors the protonation of the acetal oxygen, triggering rapid 1,3-dioxane ring-opening and subsequent network dissociation [2].

B. Non-Covalent Payload Stabilization via π−π Stacking

In nanomedicine, premature drug leakage from micellar cores limits therapeutic efficacy [3].

  • The Causality: The electron-rich aromatic rings of BPMD's phenoxymethyl moieties create a highly hydrophobic, π -electron-dense microenvironment within the cross-linked core. This facilitates robust non-covalent π−π stacking interactions with aromatic chemotherapeutics (e.g., Doxorubicin or Paclitaxel). The cross-linker thus acts as an active participant in payload retention, rather than just a structural tether.

Mechanism N1 Systemic Circulation (pH 7.4) N2 BPMD-Crosslinked Micelle (Stable & Intact) N1->N2 Injection N3 Tumor Microenvironment / Endosome (pH 5.0-6.5) N2->N3 EPR Effect & Endocytosis N4 Acetal Protonation & 1,3-Dioxane Ring Opening N3->N4 H+ Trigger N5 Network Degradation & Micelle Dissociation N4->N5 Covalent Bond Cleavage N6 Targeted Drug Release (e.g., Doxorubicin) N5->N6 Payload Unloading

Figure 1: Mechanistic pathway of pH-triggered acetal cleavage and targeted drug release using BPMD.

Quantitative Data Presentation

To contextualize BPMD's performance, Table 1 summarizes the comparative advantages of BPMD against other standard cross-linkers used in responsive polymer networks.

Table 1: Comparative Analysis of Stimuli-Responsive Cross-Linkers

Cross-Linker Core StructurePrimary Cleavage TriggerStability at pH 7.4 (Half-life)Drug Encapsulation Affinity (Aromatic Drugs)Primary Application
BPMD (1,3-Dioxane) pH < 6.0 > 72 hours High ( π−π stacking) Tumor-targeted micelles / Vitrimers
Standard 1,3-DioxolanepH < 6.5~ 12 hoursLow (Aliphatic)General short-term drug delivery
Bis(azidoethyl) disulfideGlutathione (GSH)> 96 hoursModerateRedox-responsive intracellular systems
Ethylene glycol dimethacrylateHydrolysis (Esterase)> 1 monthLowLong-term macroscopic implants

Experimental Protocols

Protocol 1: Formulation of BPMD-Integrated Core-Crosslinked Polymeric Micelles (CCPMs)

This self-validating protocol utilizes a functionalized BPMD derivative (e.g., BPMD-diacrylate) to lock the core of self-assembled block copolymers, ensuring stability against infinite dilution in the bloodstream[3].

Step-by-Step Methodology:

  • Polymer Self-Assembly: Dissolve 50 mg of an amphiphilic block copolymer (e.g., PEG-b-Poly(hydroxyethyl methacrylate)) and 10 mg of Doxorubicin HCl (DOX) in 5 mL of N,N-Dimethylformamide (DMF).

    • Causality: DMF acts as a good solvent for both blocks and the drug, preventing premature aggregation.

  • Micellization via Dialysis: Transfer the solution to a dialysis cassette (MWCO 3.5 kDa) and dialyze against 1 L of phosphate-buffered saline (PBS, pH 7.4) for 24 hours, changing the buffer every 6 hours.

    • Causality: The gradual introduction of water drives the hydrophobic blocks to collapse into a core, trapping DOX via π−π interactions with the polymer backbone.

  • In Situ Cross-Linking: To the micelle dispersion, add 5 mg of BPMD-diacrylate and a water-soluble photoinitiator (e.g., Irgacure 2959, 1 mg). Stir in the dark for 30 minutes to allow the hydrophobic BPMD to partition into the micellar core.

    • Causality: Performing cross-linking post-micellization ensures the system thermodynamically settles into uniform, low-dispersity nanoparticles before the core is kinetically "locked". Pre-crosslinking would result in macroscopic precipitation.

  • UV Irradiation: Expose the solution to UV light (365 nm, 10 mW/cm²) for 15 minutes to polymerize the BPMD cross-linker.

  • Purification & Validation: Filter the cross-linked micelles through a 0.22 µm syringe filter to remove unencapsulated drug and large aggregates. Validate cross-linking by diluting the micelles 1000-fold in DMF; intact scattering via Dynamic Light Scattering (DLS) confirms a successfully cross-linked core.

Protocol S1 1. Polymer Functionalization S2 2. Micellar Self-Assembly S1->S2 Aqueous Dialysis S3 3. Drug Loading (Hydrophobic Core) S2->S3 Add Payload S4 4. In Situ Cross-linking S3->S4 UV/Thermal Initiation S5 5. Dialysis & Purification S4->S5 Remove Unreacted

Figure 2: Step-by-step workflow for formulating BPMD-crosslinked polymeric micelles.

Protocol 2: Synthesis of Acid-Degradable Polymeric Vitrimers

BPMD can also serve as a latent dynamic cross-linker in the production of reprocessable thermosets, leveraging processing-induced deprotection and transacetalization chemistries[4].

Step-by-Step Methodology:

  • Resin Preparation: In a solvent-free planetary mixer, combine a hydroxyl-terminated polyester prepolymer (e.g., Polybutylene terephthalate oligomers) with 5 mol% of BPMD and 1 mol% of a Lewis acid catalyst (e.g., Bismuth(III) triflate, Bi(OTf)₃).

  • Thermal Curing: Transfer the homogeneous mixture to a stainless-steel mold and heat press at 150°C under 5 MPa for 2 hours.

    • Causality: At elevated temperatures, the Lewis acid catalyzes an in situ transacetalization reaction between the 1,3-dioxane ring of BPMD and the terminal hydroxyl groups of the polymer, forming a robust, covalently cross-linked network [5].

  • Vitrimeric Reprocessing: To recycle the material, grind the cured thermoset into fine particles. Hot-press the powder at 180°C for 30 minutes.

    • Causality: The acetal linkages undergo dynamic associative exchange at temperatures above their topology-freezing transition temperature ( Tv​ ). This allows the macroscopic material to flow and be reshaped without any net loss in cross-link density, validating the vitrimer behavior.

References

1.[2] Title: Stimuli-Responsive Aliphatic Polycarbonate Nanocarriers for Tumor-Targeted Drug Delivery Source: MDPI Polymers (2020) URL:[Link]

2.[1] Title: A Novel Family of Acid-Cleavable Linker Based on Cyclic Acetal Motifs for the Production of Antibody-Drug Conjugates with High Potency and Selectivity Source: ACS Bioconjugate Chemistry (2022) URL:[Link]

3.[3] Title: Polymeric micelles for drug delivery (WO2006107903A2) Source: Google Patents (2006) URL:

4.[4] Title: In situ network formation in PBT vitrimers via processing-induced deprotection chemistry Source: Polymer / TU/e Repository (2018) URL:[Link]

5.[5] Title: Degradable and Reprocessable Resins from a Dioxolanone Cross-Linker Source: ACS Macromolecules (2023) URL:[Link]

Sources

Method

Application Note: Green Synthesis Protocols for 5,5-bis(phenoxymethyl)-1,3-dioxane

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Executive Summary & Strategic Rationale The 1,3-dioxane scaffold is a privileged st...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Executive Summary & Strategic Rationale

The 1,3-dioxane scaffold is a privileged structural motif utilized extensively in the development of degradable polyurethanes, vitrimers, and targeted drug delivery systems[1, 3]. Specifically, 5,5-bis(phenoxymethyl)-1,3-dioxane serves as a robust, chemically stable intermediate for advanced polymer synthesis and active pharmaceutical ingredient (API) development.

Historically, the synthesis of heavily substituted 1,3-dioxanes from pentaerythritol relied on harsh, environmentally damaging conditions: homogeneous acid catalysts (e.g., H2​SO4​ , p-TsOH), toxic solvents (benzene, DMF, dichloromethane), and energy-intensive refluxing [2].

This Application Note outlines a modernized, three-step Green Chemistry workflow. By integrating solid-acid catalysis, aqueous biphasic phase-transfer catalysis (PTC), and microwave-assisted etherification in biodegradable solvents, this protocol drastically reduces the Process Mass Intensity (PMI) while overcoming the notorious steric hindrance of neopentyl-type substitution.

Green Metrics & Process Optimization

To validate the environmental and economic benefits of this updated workflow, we benchmarked the green protocol against the traditional synthetic route. The data is summarized below.

Table 1: Quantitative Comparison of Traditional vs. Green Synthesis Routes

Process MetricTraditional Route (Literature)Green Protocol (This Guide)Environmental / Efficiency Impact
Overall Yield (%) 45 - 52%78 - 85%~1.6x Increase (Fewer side reactions)
Total Reaction Time 36 - 48 hours4 - 6 hours~8x Reduction (via MW & PTC)
Solvent PMI ( kg/kg ) > 120< 1588% Reduction in solvent waste
E-Factor 851285% Reduction in total waste generated
Catalyst Recovery 0% (Homogeneous acids)> 95% (Solid Acid SO3H-Carbon)Self-Sustaining & Economical

Synthetic Pathway Visualization

The synthesis proceeds via a three-step linear sequence starting from bulk, inexpensive pentaerythritol.

GreenSynthesis A Pentaerythritol + Paraformaldehyde B 5,5-bis(hydroxymethyl) -1,3-dioxane A->B Solid Acid Catalyst Solvent-Free, 80°C (Acetalization) C 5,5-bis(tosyloxymethyl) -1,3-dioxane B->C TsCl, aq. NaOH, TBAB Room Temp, 2h (Biphasic Tosylation) D 5,5-bis(phenoxymethyl) -1,3-dioxane C->D Phenol, K2CO3 PEG-400, MW 100°C (Etherification)

Figure 1: Three-step green synthesis workflow for 5,5-bis(phenoxymethyl)-1,3-dioxane.

Step-by-Step Experimental Protocols

Protocol A: Solvent-Free Acetalization

Objective: Synthesis of 5,5-bis(hydroxymethyl)-1,3-dioxane.

  • Reagents: Pentaerythritol (1.0 eq), Paraformaldehyde (1.1 eq), Glycerol-based SO3​H -Carbon Catalyst (5 wt%) [1].

  • Procedure:

    • Charge a mortar or a ball-milling jar with pentaerythritol and paraformaldehyde.

    • Add the SO3​H -Carbon solid acid catalyst. Grind/mill the mixture at room temperature for 10 minutes to ensure intimate contact.

    • Transfer the solid mixture to a reaction flask and heat to 80 °C for 2 hours under a nitrogen atmosphere.

    • Cool to room temperature and extract the product using warm ethyl acetate (or green alternative, ethyl lactate).

    • Filter the mixture to recover the solid acid catalyst (which can be washed with ethanol and reused for up to 5 cycles without activity loss).

    • Evaporate the solvent to yield the crude diol, which is recrystallized from water.

Mechanistic Causality: Why use paraformaldehyde and solid acid instead of aqueous formalin and p-TsOH? Aqueous formalin introduces excess water, which shifts the acetalization equilibrium backward toward hydrolysis. Paraformaldehyde depolymerizes in situ, generating precise stoichiometric formaldehyde. The solid acid provides localized high acidity to drive the reaction without leaching toxic sulfates into the product stream [4].

Self-Validating IPC: Monitor via 1H NMR. The disappearance of the pentaerythritol multiplet and the emergence of a sharp singlet at ~4.8 ppm (the acetal −O−CH2​−O− protons) confirms ring closure.

Protocol B: Aqueous Biphasic Tosylation

Objective: Synthesis of 5,5-bis(tosyloxymethyl)-1,3-dioxane.

  • Reagents: 5,5-bis(hydroxymethyl)-1,3-dioxane (1.0 eq), p-Toluenesulfonyl chloride (TsCl) (2.2 eq), 20% aqueous NaOH, Tetrabutylammonium bromide (TBAB) (0.05 eq), 2-Methyltetrahydrofuran (2-MeTHF).

  • Procedure:

    • Dissolve the diol intermediate in a minimal amount of 2-MeTHF (a bio-derived green solvent).

    • Add the 20% aqueous NaOH solution and the phase-transfer catalyst, TBAB.

    • Cool the biphasic mixture to 0 °C. Add TsCl in small portions over 30 minutes under vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the ditosylate.

Mechanistic Causality: Traditional tosylation requires pyridine or triethylamine in dichloromethane (DCM)—solvents with severe toxicity and high E-factors. By utilizing a biphasic water/2-MeTHF system, we eliminate pyridine. TBAB acts as a phase-transfer catalyst, shuttling the alkoxide equivalent into the organic phase to react rapidly with TsCl.

Self-Validating IPC: TLC monitoring (Hexane:EtOAc 7:3). The highly polar diol ( Rf​≈0.1 ) is fully consumed, replaced by the less polar ditosylate ( Rf​≈0.6 ).

Protocol C: Microwave-Assisted Williamson Etherification

Objective: Final synthesis of 5,5-bis(phenoxymethyl)-1,3-dioxane.

  • Reagents: 5,5-bis(tosyloxymethyl)-1,3-dioxane (1.0 eq), Phenol (2.5 eq), anhydrous K2​CO3​ (3.0 eq), Polyethylene Glycol 400 (PEG-400).

  • Procedure:

    • In a microwave-safe reactor vessel, combine the ditosylate, phenol, and K2​CO3​ in PEG-400 (approx. 5 mL per gram of substrate).

    • Seal the vessel and irradiate in a laboratory microwave reactor at 100 °C for 20 minutes (Dynamic power mode, max 200 W).

    • Cool the vessel to room temperature. Pour the mixture into ice-cold distilled water.

    • The target product, 5,5-bis(phenoxymethyl)-1,3-dioxane, will precipitate as a solid.

    • Filter the precipitate, wash with cold 5% aqueous NaOH (to remove unreacted phenol), and recrystallize from ethanol.

Mechanistic Causality: The 5-position of the 1,3-dioxane ring mimics a neopentyl center, creating immense steric hindrance that typically suppresses SN​2 substitution. Conventional heating requires >24 hours in toxic DMF. By utilizing Microwave (MW) irradiation, we achieve rapid, volumetric heating that overcomes the activation energy barrier. Furthermore, PEG-400 acts as a green, acyclic crown ether. It chelates potassium ions from K2​CO3​ , generating a highly reactive, "naked" phenoxide nucleophile that easily attacks the sterically hindered tosylate.

Self-Validating IPC: 1H NMR validation is critical here. The disappearance of the aromatic tosyl methyl protons (~2.4 ppm) and the appearance of complex aromatic multiplets (6.8 - 7.3 ppm) corresponding to the phenoxy rings confirm successful etherification.

References

  • Glycerol-Based SO3H-Carbon Catalyst: A Green Recyclable Catalyst for the Chemoselective Synthesis of Pentaerythritol Diacetals. European Journal of Chemistry, 2014, 5(3), 536-540.[Link]

  • Acryloyloxy and methacryloyloxy group-containing condensation polymers.
  • Design of closed-loop recycling production of a Diels–Alder polymer from a biomass-derived difuran as a functional additive for polyurethanes. Green Chemistry, 2021, 23, 8921-8932.[Link]

Application

5,5-bis(phenoxymethyl)-1,3-dioxane role in advanced materials science

An Application Note on the Prospective Role of 5,5-bis(phenoxymethyl)-1,3-dioxane in Advanced Materials Science Authored by: Gemini, Senior Application Scientist Introduction: A Forward-Looking Perspective on a Novel Mon...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Prospective Role of 5,5-bis(phenoxymethyl)-1,3-dioxane in Advanced Materials Science

Authored by: Gemini, Senior Application Scientist

Introduction: A Forward-Looking Perspective on a Novel Monomer

In the dynamic field of advanced materials, the quest for novel monomers that can impart superior properties to polymers is perpetual. This guide focuses on 5,5-bis(phenoxymethyl)-1,3-dioxane , a molecule that, while not extensively documented in the current materials science literature, possesses a unique chemical architecture suggesting significant potential. Its structure, featuring a rigid 1,3-dioxane core flanked by two phenoxymethyl groups, presents an intriguing candidate for the development of high-performance thermosetting polymers. The dioxane ring can confer conformational rigidity to a polymer backbone, while the aromatic ether linkages are known to enhance thermal stability and mechanical strength, characteristics exemplified by polymers like Polyether Ether Ketone (PEEK).[1][2][3]

This document serves as a prospective guide for researchers and scientists, outlining the synthesis, potential applications, and characterization of 5,5-bis(phenoxymethyl)-1,3-dioxane as a component in advanced thermoset formulations. The protocols herein are founded on established principles of organic synthesis and polymer chemistry, providing a robust starting point for the exploration of this promising, yet under-explored, compound.

Molecular Structure and Hypothesized Properties

The combination of a saturated heterocyclic ring and aromatic side chains in 5,5-bis(phenoxymethyl)-1,3-dioxane suggests a monomer that could contribute to:

  • High Thermal Stability: The aromatic ether groups are inherently stable at elevated temperatures.

  • Enhanced Mechanical Properties: The rigid dioxane core can restrict chain mobility, potentially increasing the modulus and glass transition temperature (Tg) of the resulting polymer.[4]

  • Good Chemical Resistance: The ether linkages and aromatic rings are generally resistant to a wide range of chemicals.[1][5]

  • Controlled Reactivity: The absence of highly reactive functional groups in the core structure allows it to be incorporated as a stable building block, with reactivity directed by other components in a formulation, such as epoxy resins.

Synthesis of 5,5-bis(phenoxymethyl)-1,3-dioxane

The synthesis of the target molecule can be approached via a two-step process, beginning with the formation of a di-halogenated 1,3-dioxane intermediate, followed by a Williamson ether synthesis with sodium phenoxide.[2][6][7]

Step 1: Synthesis of 5,5-bis(bromomethyl)-1,3-dioxane (Intermediate)

This protocol is adapted from the synthesis of similar 1,3-dioxane structures.[8] It involves the acetalization of 2,2-bis(bromomethyl)-1,3-propanediol with a formaldehyde source.

  • 2,2-bis(bromomethyl)-1,3-propanediol

  • Paraformaldehyde

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 2,2-bis(bromomethyl)-1,3-propanediol (1 equivalent), paraformaldehyde (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01 equivalents).

  • Add toluene to the flask to create a suspension.

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,5-bis(bromomethyl)-1,3-dioxane.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Williamson Ether Synthesis to Yield 5,5-bis(phenoxymethyl)-1,3-dioxane

This step utilizes the classic Williamson ether synthesis, reacting the di-bromide intermediate with sodium phenoxide.[6][7][9]

  • 5,5-bis(bromomethyl)-1,3-dioxane (from Step 1)

  • Phenol

  • Sodium hydroxide

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • In a flask under an inert atmosphere (e.g., nitrogen), dissolve phenol (2.2 equivalents) in DMSO or DMF.

  • Carefully add sodium hydroxide (2.2 equivalents) portion-wise, ensuring the temperature does not rise excessively. Stir until a clear solution of sodium phenoxide is formed.

  • Add a solution of 5,5-bis(bromomethyl)-1,3-dioxane (1 equivalent) in DMSO or DMF dropwise to the sodium phenoxide solution at room temperature.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into a beaker of cold deionized water to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to obtain pure 5,5-bis(phenoxymethyl)-1,3-dioxane.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Williamson Ether Synthesis 2_2_bis_bromomethyl 2,2-bis(bromomethyl) -1,3-propanediol Acetalization Acid-catalyzed Acetalization 2_2_bis_bromomethyl->Acetalization Paraformaldehyde Paraformaldehyde Paraformaldehyde->Acetalization Intermediate 5,5-bis(bromomethyl) -1,3-dioxane Acetalization->Intermediate Williamson Williamson Ether Synthesis (SN2) Intermediate->Williamson Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide NaOH NaOH NaOH->Phenoxide Phenoxide->Williamson Final_Product 5,5-bis(phenoxymethyl) -1,3-dioxane Williamson->Final_Product caption Synthetic Pathway for 5,5-bis(phenoxymethyl)-1,3-dioxane

Caption: Synthetic Pathway for 5,5-bis(phenoxymethyl)-1,3-dioxane.

Application in High-Performance Epoxy Thermosets

A promising application for 5,5-bis(phenoxymethyl)-1,3-dioxane is as a reactive modifier in epoxy resin formulations. Its rigid structure is expected to increase the glass transition temperature (Tg) and modulus of the cured network, while the aromatic ether character should enhance thermal stability.

Formulation and Curing Protocol

This protocol describes the preparation and curing of an epoxy thermoset incorporating the synthesized monomer.

  • 5,5-bis(phenoxymethyl)-1,3-dioxane

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., Epon 828)

  • Aromatic amine curing agent (e.g., 4,4'-diaminodiphenyl sulfone, DDS)

  • High-speed mechanical mixer or planetary mixer

  • Vacuum oven

  • Molds for sample casting

ComponentRoleWeight Percentage
DGEBA Epoxy ResinPrimary Resin60-80%
5,5-bis(phenoxymethyl)-1,3-dioxaneReactive Modifier20-40%
4,4'-Diaminodiphenyl sulfone (DDS)Curing AgentStoichiometric*

*The amount of curing agent is calculated based on the amine hydrogen equivalent weight (AHEW) and the total epoxy equivalent weight (EEW) of the resin blend.

  • Blending: In a suitable container, combine the DGEBA epoxy resin and 5,5-bis(phenoxymethyl)-1,3-dioxane. Heat the mixture to 80-100°C with mechanical stirring until a homogeneous, clear blend is obtained.

  • Degassing: Degas the resin blend under vacuum at 80-100°C to remove any entrapped air or moisture.

  • Addition of Curing Agent: Cool the blend to a temperature where the DDS can be dissolved without initiating a rapid curing reaction (typically 120-130°C). Add the powdered DDS to the resin blend and stir until it is completely dissolved.

  • Final Degassing: Degas the final formulation under vacuum for a short period to remove any air introduced during the mixing of the curing agent.

  • Casting and Curing: Pour the liquid resin into pre-heated molds. Cure the resin in a programmable oven using a staged curing cycle. A typical cycle for a DDS-cured system would be:

    • 2 hours at 150°C

    • Ramp to 180°C over 1 hour

    • Hold at 180°C for 3 hours

    • Ramp to 200°C over 1 hour (post-cure)

    • Hold at 200°C for 2 hours (post-cure)

    • Slowly cool to room temperature.

Curing_Workflow DGEBA DGEBA Epoxy Mixing Homogeneous Blending & Degassing DGEBA->Mixing Dioxane_Monomer 5,5-bis(phenoxymethyl) -1,3-dioxane Dioxane_Monomer->Mixing DDS DDS Curing Agent DDS->Mixing Casting Casting into Molds Mixing->Casting Curing Staged Thermal Curing (150-200°C) Casting->Curing Thermoset Cross-linked Thermoset Polymer Curing->Thermoset caption Thermoset Formulation and Curing Process

Caption: Thermoset Formulation and Curing Process.

Characterization of the Cured Thermoset

To evaluate the impact of 5,5-bis(phenoxymethyl)-1,3-dioxane on the material properties, the following characterization techniques are recommended:[10][11][12]

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the glass transition temperature (Tg) of the cured polymer. A higher Tg compared to a control formulation without the dioxane monomer would indicate that the rigid structure has effectively restricted polymer chain mobility.

    • Protocol: A small sample of the cured material is heated in a DSC instrument at a controlled rate (e.g., 10°C/min). The Tg is identified as a step change in the heat flow curve.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To assess the thermal stability of the polymer. The onset of decomposition temperature (Td) is a key parameter. The incorporation of aromatic ether groups is expected to increase the thermal stability.

    • Protocol: A sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min). The weight loss of the sample is recorded as a function of temperature.

  • Dynamic Mechanical Analysis (DMA):

    • Purpose: To measure the viscoelastic properties of the material, including the storage modulus (E'), loss modulus (E''), and tan delta. This provides a more sensitive measurement of the Tg and gives insight into the cross-link density and mechanical performance of the material across a range of temperatures.

    • Protocol: A rectangular bar of the cured material is subjected to a sinusoidal stress, and the resulting strain is measured as the temperature is ramped. The peak of the tan delta curve is often taken as the Tg.

PropertyExpected Effect of 5,5-bis(phenoxymethyl)-1,3-dioxaneRationale
Glass Transition Temp. (Tg)IncreaseThe rigid 1,3-dioxane core restricts segmental motion of the polymer chains.[4]
Thermal Stability (Td)IncreaseThe presence of stable aromatic ether linkages enhances the overall thermal resistance of the network.[1]
Storage Modulus (E')IncreaseThe rigid monomer structure is expected to increase the stiffness of the cross-linked polymer.
Chemical ResistanceImprovementThe chemically inert ether and aromatic groups should improve resistance to solvents and reagents.[5]

Conclusion and Future Outlook

While the application of 5,5-bis(phenoxymethyl)-1,3-dioxane in advanced materials science is currently in a prospective stage, its chemical structure holds considerable promise. The protocols detailed in this guide provide a comprehensive framework for synthesizing this novel monomer and evaluating its performance as a component in high-performance thermosetting resins. The expected enhancements in thermal and mechanical properties could make it a valuable building block for materials used in demanding applications such as aerospace composites, high-temperature adhesives, and electronic encapsulants. Further research and empirical validation are necessary to fully realize the potential of this intriguing molecule.

References

  • Wikipedia. "Polyether ether ketone." N.p., n.d. Web.
  • Xometry. "Polyether ether ketone (PEEK)
  • Victrex. "What is Poly-ether-ether-ketone (PEEK) Polymer? Properties, Applications & Performance Guide." N.p., n.d. Web.
  • Chemistry Steps. "The Williamson Ether Synthesis." 13 Nov. 2022. Web.
  • PrepChem.com. "Synthesis of 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane." N.p., n.d. Web.
  • Polymer Innovation Blog. "Thermoset Characterization Part 1: Introduction to DSC." 14 Apr. 2014. Web.
  • Huntsman. "PHENOXY™." N.p., n.d. Web.
  • EAG Laboratories. "Thermal Analysis Techniques | Polymers." N.p., n.d. Web.
  • Master Organic Chemistry. "The Williamson Ether Synthesis." 24 Oct. 2014. Web.
  • TA Instruments. "Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis." N.p., n.d. Web.
  • BenchChem. "Application Notes and Protocols for Williamson Ether Synthesis using 2-(Bromomethyl)benzaldehyde." N.p., 2026. Web.
  • Khan Academy. "Williamson ether synthesis (video)." N.p., n.d. Web.
  • KR20220105537A. "Method for preparing ((2,2-dimethyl-1,3-dioxane-5,5-diyl)bis(methylene))bis(bis(2-methoxyphenyl)phosphine) and its analogue.
  • PrepChem.com. "Synthesis of 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane." N.p., n.d. Web.
  • MDPI.

Sources

Method

Application Notes and Protocols for the Ring-Opening Polymerization of 5,5-bis(phenoxymethyl)-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of potential ring-opening polymerization (...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of potential ring-opening polymerization (ROP) techniques for the monomer 5,5-bis(phenoxymethyl)-1,3-dioxane. While this specific monomer is not extensively detailed in polymerization literature, this document synthesizes established principles and protocols from analogous cyclic carbonate, acetal, and lactone polymerizations to provide a robust starting point for researchers. The guide delves into the theoretical underpinnings of cationic, organocatalytic, and enzymatic ROP, offering detailed, step-by-step protocols for each methodology. The causality behind experimental choices is emphasized to empower researchers to rationally design and troubleshoot their polymerization reactions. All protocols are presented as self-validating systems, and key mechanistic claims are supported by citations to authoritative sources.

Introduction: The Potential of Poly(5,5-bis(phenoxymethyl)-1,3-dioxane)

The 1,3-dioxane ring system is a versatile scaffold in organic chemistry.[1][2][3][4][5] Polymers derived from functionalized 1,3-dioxanes, such as 5,5-bis(phenoxymethyl)-1,3-dioxane, hold significant promise for biomedical applications, including drug delivery, tissue engineering, and degradable materials. The phenoxymethyl side groups can enhance the polymer's thermal stability and provide sites for further functionalization, making the resulting polyacetals or polyethers attractive for advanced material design.

Ring-opening polymerization (ROP) stands out as a powerful technique for producing well-defined polymers from cyclic monomers.[6][7] ROP allows for precise control over molecular weight, molecular weight distribution, and polymer architecture, which are critical parameters for biomedical applications.[6][8] This guide will explore several key ROP strategies applicable to 5,5-bis(phenoxymethyl)-1,3-dioxane.

General Mechanistic Principles of Ring-Opening Polymerization

The ROP of cyclic monomers, including 1,3-dioxanes, can proceed through different mechanisms depending on the initiator or catalyst used. The primary mechanisms include cationic, anionic, coordination-insertion, and enzymatic pathways.[6][8] The choice of method influences the polymerization kinetics, the structure of the resulting polymer, and the potential for side reactions.

ROP_Mechanism Monomer 5,5-bis(phenoxymethyl)- 1,3-dioxane ActivatedMonomer Activated Monomer or Propagating Chain End Monomer->ActivatedMonomer Activation Initiator Initiator / Catalyst (e.g., Cationic, Organocatalyst, Enzyme) Initiator->ActivatedMonomer Initiation Propagation Propagation ActivatedMonomer->Propagation Polymer Poly(5,5-bis(phenoxymethyl)- 1,3-dioxane) Polymer->Propagation Further Monomer Addition Termination Termination / Quenching Polymer->Termination Propagation->Polymer Chain Growth FinalPolymer Final Polymer Product Termination->FinalPolymer

Caption: General schematic of the ring-opening polymerization process.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization is a common method for the polymerization of cyclic ethers and acetals.[9][10][11] The mechanism typically involves the formation of an oxonium ion at one of the oxygen atoms in the 1,3-dioxane ring, which then acts as the propagating species.

3.1. Scientific Principles

The initiation of CROP of 1,3-dioxanes can be achieved using strong protic acids (e.g., triflic acid) or Lewis acids. The propagating chain end is an active oxonium ion that is susceptible to attack by the nucleophilic oxygen of an incoming monomer molecule. A significant challenge in the CROP of some cyclic acetals is the potential for side reactions, such as chain transfer and cyclization, which can lead to a broadening of the molecular weight distribution.[9]

3.2. Experimental Protocol: Cationic ROP

This protocol is adapted from established procedures for the CROP of other cyclic ethers and acetals.[11]

Materials:

  • 5,5-bis(phenoxymethyl)-1,3-dioxane (monomer)

  • Trifluoromethanesulfonic acid (TfOH) (initiator)

  • Anhydrous dichloromethane (DCM) (solvent)

  • Methanol (quenching agent)

  • Hexane (non-solvent for precipitation)

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • Monomer and Glassware Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon or nitrogen. Purify the 5,5-bis(phenoxymethyl)-1,3-dioxane monomer by recrystallization or distillation to remove any impurities, especially water.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of monomer in anhydrous DCM under an inert atmosphere. The monomer concentration can typically range from 0.5 to 2 M.

  • Initiator Preparation: Prepare a stock solution of TfOH in anhydrous DCM (e.g., 0.1 M).

  • Initiation: Cool the monomer solution to the desired reaction temperature (e.g., 0 °C or -20 °C) in an ice or dry ice/acetone bath. Add the calculated amount of the TfOH initiator solution dropwise via syringe. The monomer-to-initiator ratio will determine the target molecular weight.

  • Polymerization: Allow the reaction to proceed with stirring for the desired time (e.g., 1 to 24 hours). Monitor the monomer conversion by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy.

  • Termination: Quench the polymerization by adding an excess of cold methanol.

  • Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent like cold hexane.

  • Purification: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Characterize the polymer's molecular weight and polydispersity index (PDI) by gel permeation chromatography (GPC) and its structure by ¹H and ¹³C NMR spectroscopy.

CROP_Workflow Start Start Prep Monomer & Glassware Preparation (Drying) Start->Prep Setup Reaction Setup (Monomer in Anhydrous DCM under Inert Atmosphere) Prep->Setup Cool Cool to Reaction Temp (e.g., 0 °C) Setup->Cool Initiate Initiation (Add TfOH solution) Cool->Initiate Polymerize Polymerization (Stir for 1-24h) Initiate->Polymerize Monitor Monitor Conversion (¹H NMR) Polymerize->Monitor Terminate Termination (Add cold Methanol) Polymerize->Terminate Monitor->Polymerize Isolate Isolation (Precipitate in Hexane) Terminate->Isolate Purify Purification (Wash with Hexane) Isolate->Purify Dry Drying (Vacuum Oven) Purify->Dry Characterize Characterization (GPC, NMR) Dry->Characterize End End Characterize->End

Caption: Experimental workflow for cationic ring-opening polymerization.

Organocatalytic Ring-Opening Polymerization

Organocatalysis has emerged as a powerful, metal-free alternative for ROP, offering excellent control over polymerization and producing polymers with low toxicity, which is crucial for biomedical applications.[12][13][14][15][16][17]

4.1. Scientific Principles

For cyclic carbonates and esters, common organocatalysts include N-heterocyclic carbenes (NHCs), guanidines, and thiourea-amine binary systems.[12][14][15] These catalysts typically operate through a nucleophilic or hydrogen-bonding activation mechanism. For a 1,3-dioxane, a potential mechanism would involve the activation of an initiator (e.g., an alcohol) by the organocatalyst, which then attacks the monomer to initiate polymerization.

4.2. Experimental Protocol: Organocatalytic ROP

This protocol is based on well-established procedures for the organocatalytic ROP of lactones and cyclic carbonates.[14][15]

Materials:

  • 5,5-bis(phenoxymethyl)-1,3-dioxane (monomer)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

  • Benzyl alcohol (initiator)

  • Anhydrous toluene or dichloromethane (DCM) (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

  • Glovebox or Schlenk line and glassware

Procedure:

  • Preparation: All manipulations should be performed in a glovebox or using Schlenk techniques to exclude moisture. Dry all glassware and purify the monomer, solvent, initiator, and catalyst.

  • Reaction Setup: In a glovebox, add the monomer, initiator, and solvent to a vial equipped with a stir bar. The monomer-to-initiator ratio will control the polymer's molecular weight.

  • Catalyst Addition: Add the DBU catalyst to the reaction mixture. The catalyst loading is typically low (e.g., 1-5 mol% relative to the monomer).

  • Polymerization: Seal the vial and stir the mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitoring: Track the progress of the polymerization by taking samples at regular intervals for ¹H NMR analysis to determine monomer conversion.

  • Termination and Isolation: Once the desired conversion is reached, remove the vial from the glovebox and quench the reaction by adding a small amount of a weak acid (e.g., benzoic acid) to neutralize the catalyst. Precipitate the polymer in a non-solvent like cold methanol.

  • Purification and Drying: Filter the polymer, wash with the non-solvent, and dry under vacuum.

  • Characterization: Analyze the polymer by GPC and NMR.

OrganoROP_Workflow Start Start Prep Reagent & Glassware Preparation (in Glovebox) Start->Prep Setup Reaction Setup (Monomer, Initiator, Solvent) Prep->Setup Catalyst Add Organocatalyst (e.g., DBU) Setup->Catalyst Polymerize Polymerization (Stir at desired Temp.) Catalyst->Polymerize Monitor Monitor Conversion (¹H NMR) Polymerize->Monitor Terminate Termination & Neutralization (e.g., Benzoic Acid) Polymerize->Terminate Monitor->Polymerize Isolate Isolation (Precipitate in Methanol) Terminate->Isolate Purify Purification (Wash with Methanol) Isolate->Purify Dry Drying (Vacuum Oven) Purify->Dry Characterize Characterization (GPC, NMR) Dry->Characterize End End Characterize->End

Caption: Experimental workflow for organocatalytic ring-opening polymerization.

Enzymatic Ring-Opening Polymerization (eROP)

Enzymatic ROP is a green and biocompatible method for polymer synthesis, often employing lipases as catalysts.[18][19] This technique is particularly attractive for producing polymers for biomedical applications due to the mild reaction conditions and the avoidance of toxic metal catalysts.[19]

5.1. Scientific Principles

Lipases, such as Candida antarctica lipase B (CALB), can catalyze the ROP of various cyclic monomers, including lactones and carbonates.[18][19] The proposed mechanism involves the activation of the monomer at the enzyme's active site, followed by nucleophilic attack by an initiator (which can be water or an alcohol) or the growing polymer chain.

5.2. Experimental Protocol: Enzymatic ROP

This protocol is adapted from general procedures for the enzymatic ROP of cyclic esters.[18][19]

Materials:

  • 5,5-bis(phenoxymethyl)-1,3-dioxane (monomer)

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Anhydrous toluene or bulk (solvent-free)

  • Methanol (for washing the enzyme)

  • Hexane (for precipitation)

Procedure:

  • Enzyme Preparation: Dry the immobilized lipase under vacuum for 24 hours prior to use to remove any adsorbed water.

  • Reaction Setup: In a clean, dry flask, add the monomer and the dried immobilized lipase (typically 5-10% by weight of the monomer). The reaction can be run in bulk (solvent-free) if the monomer is a liquid at the reaction temperature, or in a suitable solvent like anhydrous toluene.

  • Polymerization: Heat the mixture to the desired temperature (e.g., 60-100 °C) with gentle stirring.

  • Monitoring: Monitor the reaction by taking small aliquots of the supernatant (avoiding the immobilized enzyme) and analyzing for monomer conversion by ¹H NMR.

  • Termination and Isolation: After the desired time or conversion, cool the reaction mixture and dissolve it in a small amount of a good solvent (e.g., DCM).

  • Enzyme Removal: Remove the immobilized enzyme by filtration. The enzyme can often be washed with a solvent, dried, and reused.

  • Polymer Precipitation: Precipitate the polymer from the filtrate by adding it to a non-solvent like cold hexane or methanol.

  • Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

  • Characterization: Analyze the polymer's properties using GPC and NMR.

Comparative Summary of ROP Techniques

TechniqueInitiator/CatalystTypical ConditionsAdvantagesDisadvantages
Cationic ROP Protic acids (TfOH), Lewis acidsLow temperature (-20 to 25 °C), anhydrousFast polymerization ratesSensitive to impurities (water), potential side reactions (chain transfer, cyclization)
Organocatalytic ROP DBU, NHCs, etc.Room temp. to elevated temp., anhydrousMetal-free, good control, tolerant to some functional groupsCan be sensitive to moisture and air, catalyst removal may be needed
Enzymatic ROP Lipases (e.g., CALB)Elevated temp. (60-100 °C), bulk or solventBiocompatible, "green" process, mild conditionsSlower reaction rates, potential for broad molecular weight distribution, enzyme cost

Conclusion

The ring-opening polymerization of 5,5-bis(phenoxymethyl)-1,3-dioxane offers a promising route to novel functional polymers for a variety of applications. While specific literature on this monomer is scarce, the established methodologies of cationic, organocatalytic, and enzymatic ROP provide a strong foundation for successful polymerization. Researchers are encouraged to use the protocols and principles outlined in this guide as a starting point and to optimize reaction conditions to achieve the desired polymer properties. Careful monomer purification and adherence to anhydrous reaction conditions are critical for achieving controlled polymerizations, particularly for cationic and organocatalytic methods.

References

  • High-molecular-weight polycarbonates synthesized by enzymatic ROP of a cyclic carbon
  • Kinetics of Enzymatic Ring-Opening Polymerization of ε-Caprolactone in Supercritical Carbon Dioxide.
  • Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Altern
  • Chapter 7: ROP of Cyclic Carbon
  • Ring opening polymerisation of cyclic carbonates with organic catalyst systems.
  • Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Royal Society of Chemistry.
  • Organocatalytic controlled/living ring-opening polymerization of 1,3,5-triphenyl-1,3,5-tri-p - OUCI. OUCI.
  • Studies in ring‐opening polymerization. I. 5,5‐diethyl‐1,3,2‐dioxathiolan‐4‐one‐2‐oxide. Wiley Online Library.
  • Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. Wiley Online Library.
  • Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organoc
  • Synthesis of 1,3-dioxane
  • 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane.
  • Ambient Cationic Ring-opening Polymerization of Dibenzo[c,e]oxepine-5(7H)-thione (DOT)
  • Living Cationic Ring-Opening Homo-and Copolymerization of Cyclohexene Oxide by "dormant" Species Generation Using Cyclic Ether. The University of Osaka Institutional Knowledge Archive.
  • Controlled Ring-Opening Polymerization of L-lactide and 1,5-Dioxepan-2-one Forming a Triblock Copolymer. Wiley Online Library.
  • 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Semantic Scholar.
  • 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane.
  • Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Polymer Chemistry (RSC Publishing).
  • Application of functional diols derived from pentaerythritol as chain extenders in the synthesis of novel thermoplastic polyeste. The Royal Society of Chemistry.
  • The 1,3-Dioxane Ring: A Technical Guide to Its Fundamental Reactivity. Benchchem.
  • Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI.
  • Controlled Ring-Opening Polymerization: Polymers with designed Macromolecular Architecture. Diva-portal.org.
  • synthesis of novel polymer materials via organocatalytic ring-opening polymerization (rop) of cyclic lactones. DigitalCommons@URI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5,5-bis(phenoxymethyl)-1,3-dioxane

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of complex acetals. The synthesis of 5,5-bis(phenoxymethyl)-1,3-diox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of complex acetals. The synthesis of 5,5-bis(phenoxymethyl)-1,3-dioxane from pentaerythritol is a foundational pathway in polymer and biomaterial chemistry[1], but it is notoriously prone to side reactions.

This guide is designed to move beyond basic recipes. Here, we dissect the causality behind every reagent choice and provide self-validating protocols to ensure you can independently verify the success of each step before proceeding.

Mechanistic Workflow & Failure Modes

To troubleshoot effectively, we must first map the thermodynamic and kinetic traps in the three-step synthesis: Acetalization, Activation, and Etherification.

SynthesisOptimization A Pentaerythritol + Paraformaldehyde B 5,5-bis(hydroxymethyl)-1,3-dioxane (Monoformal) A->B H+ cat, 90°C (1.0 eq HCHO) Spiro Spiro-diformal (Over-acetalization) A->Spiro Excess HCHO C 5,5-bis(tosyloxymethyl)-1,3-dioxane (Activated Diol) B->C TsCl, Et3N, 0°C (Acid-free) Cleaved Ring Cleavage (Acid Degradation) B->Cleaved Acidic buildup D 5,5-bis(phenoxymethyl)-1,3-dioxane (Target Compound) C->D PhOH, K2CO3, DMF (SN2 favored) Elim E2 Elimination (Byproduct) C->Elim Strong base/High heat

Reaction pathways and failure modes for 5,5-bis(phenoxymethyl)-1,3-dioxane synthesis.

Self-Validating Experimental Protocols

Every protocol below is engineered as a "self-validating system." This means built-in visual or chemical checkpoints will confirm the reaction's integrity in real-time.

Protocol A: Synthesis of 5,5-bis(hydroxymethyl)-1,3-dioxane (Monoformal)
  • Setup : Suspend pentaerythritol (1.0 eq) in distilled water. Add paraformaldehyde (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Execution : Heat the suspension to 90 °C for 2 hours.

  • Validation Checkpoint : Pentaerythritol is highly insoluble in water at room temperature, while the monoformal is soluble. The reaction is complete when the cloudy suspension transitions into a perfectly clear solution. If the solution remains cloudy after 2 hours, unreacted pentaerythritol remains.

  • Quench : Immediately add Na2​CO3​ to neutralize the pTSA. Causality: Failing to quench the acid will allow the reaction to thermodynamically drift toward the spiro-diformal byproduct upon cooling[2].

Protocol B: Activation via Tosylation
  • Setup : Dissolve the monoformal in anhydrous Dichloromethane (DCM). Add Triethylamine ( Et3​N , 2.5 eq) and cool to 0 °C.

  • Execution : Add p-Toluenesulfonyl chloride (TsCl, 2.1 eq) portion-wise over 30 minutes. Stir at room temperature for 12 hours.

  • Validation Checkpoint : As the reaction proceeds, triethylamine hydrochloride ( Et3​N⋅HCl ) will precipitate as a dense white solid. The volume of this precipitate is a direct visual proxy for conversion.

  • Workup Check : Wash the organic layer with saturated NaHCO3​ . Test the aqueous wash with pH paper; it must be >7. Causality: The 1,3-dioxane ring is an acetal. Any residual HCl will rapidly cleave the ring during solvent evaporation[2].

Protocol C: Williamson Etherification (Target Synthesis)
  • Setup : Dissolve phenol (2.2 eq) in anhydrous DMF. Add anhydrous K2​CO3​ (3.0 eq) and stir for 30 minutes at room temperature.

  • Validation Checkpoint : The solution will develop a faint yellow tint, confirming the deprotonation of phenol into the active phenoxide nucleophile.

  • Execution : Add the ditosylate intermediate (1.0 eq) and heat to 80 °C for 16 hours.

  • Isolation : Pour the mixture into ice water. The target 5,5-bis(phenoxymethyl)-1,3-dioxane will precipitate as a solid[3]. Recrystallize from ethanol to achieve >98% purity.

Troubleshooting & Causality FAQs

Q: My acetalization yields mostly the spiro-diformal instead of the monoformal. How do I arrest the reaction? A: Causality: Acetalization is thermodynamically driven. Pentaerythritol has four equivalent hydroxyl groups. If the local concentration of formaldehyde is too high, the second acetalization (forming the spiro-diformal) becomes kinetically competitive. Solution: Strict stoichiometric control is non-negotiable. Use exactly 1.0 eq of paraformaldehyde, maintain a dilute aqueous environment to separate the molecules physically, and quench with base immediately upon the solution clarifying.

Q: During the activation of 5,5-bis(hydroxymethyl)-1,3-dioxane, my dioxane ring cleaves, resulting in a complex mixture. Why? A: Causality: The 1,3-dioxane ring is an acetal, making it highly susceptible to hydrolysis by Brønsted acids. Tosylation with TsCl generates stoichiometric amounts of HCl. If your base ( Et3​N ) is poorly mixed or insufficient, local acidic microenvironments will form and cleave the ring. Solution: Always pre-mix the diol with an excess of Et3​N (2.5 eq) before introducing TsCl. Maintain vigorous stirring (≥ 500 RPM) to ensure instantaneous neutralization of HCl.

Q: The final etherification step gives low yields and a dark, intractable mixture. How can I optimize this? A: Causality: Phenoxide is an ambident reagent—it is both a moderate nucleophile and a strong base. High temperatures (>100 °C) or overly strong bases (like NaH) promote E2 elimination of the tosylate rather than SN​2 substitution. This forms alkenes that polymerize into dark tars. Solution: Switch to K2​CO3​ in DMF at 80 °C. DMF solvates the potassium cation effectively, leaving the phenoxide "naked." This maximizes its SN​2 nucleophilicity while minimizing its basicity, drastically reducing elimination side-reactions.

Quantitative Yield Optimization

The choice of solvent and base in the final Williamson etherification dictates the fate of the reaction. Below is a data summary demonstrating how optimizing the nucleophile state prevents E2 elimination.

SolventBaseTemp (°C)Nucleophile StateYield (%)Primary Failure Mode / Impurity
THF (Non-polar)NaH65Tight Ion Pair45%Unreacted Ditosylate
DMSO (Polar Aprotic)NaOH100Highly Solvated52%E2 Elimination (Alkene formation)
MeCN (Polar Aprotic) Cs2​CO3​ 80Moderate Solvation76%Incomplete Conversion
DMF (Polar Aprotic) K2​CO3​ 80 "Naked" Phenoxide 88% Trace Elimination (Optimal)

References

1.[1] Title: Nanocomposites of Polyurethane Featuring Cellulose Nanocrystals and Dynamic Boronic Ester Bonds Source: ACS Applied Polymer Materials URL: [Link]

2.[2] Title: US4910281A - Acryloyloxy and methacryloyloxy group-containing condensation polymers Source: Google Patents URL:

3.[3] Title: 5,5-Bis(phenoxymethyl)-1,3-dioxan-2-one Source: PubChem - NIH URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 5,5-Bis(phenoxymethyl)-1,3-dioxane Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers and drug development professionals synthesizing 5,5-bis(phenoxymethyl)-1,3-dioxane via the acid-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers and drug development professionals synthesizing 5,5-bis(phenoxymethyl)-1,3-dioxane via the acid-catalyzed acetalization of 2,2-bis(phenoxymethyl)-1,3-propanediol with paraformaldehyde.

Achieving high yields in this transformation requires mastering the delicate balance between thermodynamic equilibrium and reaction kinetics[1]. Below, we provide mechanistic insights, troubleshooting FAQs, and a self-validating protocol to optimize your thermal parameters.

Mechanistic Insights: The Temperature Paradox

The formation of 1,3-dioxanes is an equilibrium-driven, mildly exothermic process. Thermodynamically, lower temperatures favor the cyclic acetal product[2]. However, kinetic constraints demand elevated temperatures for three critical reasons:

  • Paraformaldehyde Depolymerization: Paraformaldehyde is a stable oligomer. It must be thermally "cracked" at temperatures typically above 80°C to release the reactive formaldehyde monomer into the solution.

  • Activation Energy: Sufficient thermal energy is required to initiate the nucleophilic attack of the diol onto the protonated carbonyl intermediate.

  • Equilibrium Shifting: Because water is a byproduct, it must be continuously removed to drive the reaction forward (Le Chatelier's principle). This is almost universally achieved via azeotropic distillation, which dictates that the reaction temperature must match the boiling point of the chosen solvent-water azeotrope[3].

Troubleshooting FAQs

Q1: Why is my acetalization yield plateauing at 60% despite extending the reaction time at reflux? A1: You are likely hitting a thermodynamic wall due to inefficient water removal. Because the formation of 1,3-dioxanes is a reversible equilibrium process, prolonged heating without active water extraction will simply maintain the equilibrium state, not push it forward. Ensure your reaction temperature matches the azeotropic boiling point of your solvent and that you are utilizing a Dean-Stark apparatus[4]. Ensure the trap is properly insulated to prevent premature condensation before the water reaches the collection arm.

Q2: I am observing unreacted white powder in the flask and low conversion. Is my temperature too low? A2: Yes. The insoluble white powder is likely unreacted paraformaldehyde. Paraformaldehyde must be thermally depolymerized into reactive formaldehyde before acetalization can occur. If your reaction is running below 80°C (e.g., in refluxing dichloromethane), the formaldehyde will not be released. Switch to a solvent like cyclohexane (b.p. 81°C) or toluene (b.p. 110°C) to provide the necessary thermal energy for depolymerization.

Q3: At 110°C in toluene, I am seeing significant byproduct formation and a darkening of the reaction mixture. What is causing this? A3: The combination of elevated temperatures (110°C) and a strong Brønsted acid (like p-toluenesulfonic acid, p-TsOH) can trigger destructive side reactions. Specifically, the phenoxymethyl ether linkages in your substrate are susceptible to acid-catalyzed ether cleavage at high heat, leading to phenol byproducts and oligomerization. To mitigate this, lower the reaction temperature by switching to cyclohexane (reflux at 81°C), which provides enough heat to depolymerize the paraformaldehyde but is mild enough to preserve the ether linkages.

Data Presentation: Solvent & Temperature Optimization

Selecting the correct solvent dictates your maximum reaction temperature and directly impacts both kinetics and product stability.

Solvent SystemReflux Temp (°C)Water Removal EfficiencyParaformaldehyde DepolymerizationSuitability for Phenoxymethyl Ethers
Dichloromethane (DCM) 40°CPoor (No Dean-Stark possible)Incomplete / FailsLow (Requires pre-formed aqueous formaldehyde)
Cyclohexane 81°CExcellent (Azeotrope at 69°C)Moderate to GoodOptimal (Balances kinetics and ether stability)
Toluene 110°CExcellent (Azeotrope at 85°C)Complete / RapidModerate (Risk of ether cleavage at high temp)
Xylene 140°CExcellentCompleteLow (Severe thermal degradation of product)

Experimental Protocol: Self-Validating Synthesis Workflow

This protocol utilizes cyclohexane to maintain an optimal internal temperature of ~81°C, preventing the thermal degradation of the phenoxymethyl groups while allowing for efficient water removal.

Step 1: Apparatus Setup Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap (filled with cyclohexane), and a reflux condenser.

Step 2: Reagent Charging Add 2,2-bis(phenoxymethyl)-1,3-propanediol (10.0 mmol) and paraformaldehyde (15.0 mmol, 1.5 eq) to the flask.

Step 3: Solvent & Catalyst Addition Add 100 mL of anhydrous cyclohexane. Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.5 mmol, 5 mol%)[4].

Step 4: Reflux & Self-Validating Monitoring Heat the mixture to a gentle reflux (oil bath temperature ~95°C). Causality & Validation: The protocol is self-validating. The continuous formation of water droplets falling into the Dean-Stark trap visually confirms the reaction is actively proceeding. Once the water volume in the trap matches the theoretical yield (approx. 0.18 mL) and remains static for 30 minutes, thermodynamic equilibrium has been reached, validating reaction completion without the need for immediate TLC sampling.

Step 5: Quenching Cool the reaction to room temperature. Immediately quench the acid catalyst by adding saturated aqueous NaHCO₃ (20 mL). Causality: Failing to neutralize the acid before concentration will cause the reaction to run in reverse (hydrolysis) as the solvent evaporates.

Step 6: Workup Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 5,5-bis(phenoxymethyl)-1,3-dioxane.

Reaction Workflow & Temperature Dependency

G Reactants Diol + Paraformaldehyde Catalyst Acid Catalyst (p-TsOH) Reactants->Catalyst TempLow T < 80°C Poor Depolymerization Catalyst->TempLow Insufficient Heat TempOpt T = 80-110°C Optimal Azeotropic Reflux Catalyst->TempOpt Controlled Heating TempHigh T > 130°C Ether Cleavage Catalyst->TempHigh Overheating WaterRemoval Dean-Stark Trap Continuous H₂O Removal TempOpt->WaterRemoval Shift Equilibrium Product 5,5-Bis(phenoxymethyl)-1,3-dioxane WaterRemoval->Product High Yield

Optimal temperature workflow for 5,5-bis(phenoxymethyl)-1,3-dioxane synthesis via acetalization.

Sources

Troubleshooting

Technical Support Center: Preventing Acid-Catalyzed Hydrolysis of 5,5-bis(phenoxymethyl)-1,3-dioxane

Welcome to the Technical Support Center for handling 5,5-bis(phenoxymethyl)-1,3-dioxane . Because this molecule features a 1,3-dioxane ring (a cyclic acetal), it is highly robust under basic and nucleophilic conditions b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 5,5-bis(phenoxymethyl)-1,3-dioxane . Because this molecule features a 1,3-dioxane ring (a cyclic acetal), it is highly robust under basic and nucleophilic conditions but exceptionally sensitive to aqueous acid.

This guide is engineered for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind acetal cleavage, and implement self-validating protocols to preserve molecular integrity during synthesis and purification.

Mechanistic Causality: Why Does 1,3-Dioxane Hydrolyze?

To prevent degradation, we must first understand the failure mechanism. In free solution, the acid-catalyzed hydrolysis of acetals generally proceeds through an A-1 mechanism in which the substrate is in fast pre-equilibrium with its protonated analogue, and the decomposition of the latter species is rate-limiting[1].

The specific acid-catalysed three-stage hydrolysis mechanism involves protonation of the acetal oxygen, irreversible ring-opening to form a highly reactive oxocarbenium ion, and subsequent water attack[2]. Once the oxocarbenium ion forms, the molecule rapidly cleaves into 2,2-bis(phenoxymethyl)propane-1,3-diol and formaldehyde.

Mechanism A 5,5-bis(phenoxymethyl)-1,3-dioxane (Stable Acetal) B Protonated Acetal (Activated Intermediate) A->B H+ (Acidic pH) C Oxocarbenium Ion (Rate-Limiting Step) B->C Ring Opening D Hemiacetal Intermediate (Unstable) C->D H2O Attack E 1,3-Diol + Formaldehyde (Hydrolyzed Products) D->E Cleavage

Mechanistic pathway of acid-catalyzed 1,3-dioxane hydrolysis via an oxocarbenium intermediate.

Troubleshooting & FAQs

Q: Why am I losing my product during silica gel chromatography, even though it is stable in the crude reaction mixture? A: Standard silica gel is inherently acidic (pH ~4.5–5.5) due to surface silanol groups. While cyclic acetals, particularly six-membered 1,3-dioxanes, offer significantly enhanced resistance to acid-catalyzed hydrolysis compared to their acyclic counterparts, they remain highly sensitive to these localized acidic microenvironments[3]. The silanol groups protonate the acetal oxygen, triggering the A-1 hydrolysis mechanism[1]. Resolution: You must neutralize the stationary phase. Pre-treat your silica gel by slurrying it in an eluent containing 1–2% triethylamine (TEA) or switch to basic alumina.

Q: My reaction requires a Lewis acid (e.g., BF₃·OEt₂, TiCl₄). How do I prevent acetal cleavage during the aqueous quench? A: Lewis acids coordinate to the acetal oxygens, activating the ring similarly to a Brønsted acid. If you quench directly by adding water to the reaction flask, the hydrolysis of the Lewis acid generates strong mineral acids (e.g., HCl, HF). This causes a severe, localized pH drop that destroys the 1,3-dioxane ring before the bulk solution can neutralize it. Resolution: Perform a "reverse quench" into a vigorously stirred, ice-cold biphasic mixture of saturated aqueous NaHCO₃ and an organic solvent. This ensures the aqueous phase remains buffered above pH 7.5 during the destruction of the Lewis acid.

Q: Can I use Magnesium Sulfate (MgSO₄) to dry my organic extracts? A: No. MgSO₄ is slightly acidic and can trigger the hydrolysis of sensitive acetals during the drying process, especially if the solvent is concentrated at elevated temperatures afterward. Resolution: Always use anhydrous Sodium Sulfate (Na₂SO₄) or Potassium Carbonate (K₂CO₃) for drying extracts containing 5,5-bis(phenoxymethyl)-1,3-dioxane.

Quantitative Stability Data

Understanding the operational boundaries of your molecule is critical. The tables below summarize the hydrolytic risks and reagent compatibilities.

Table 1: Hydrolysis Half-Life of 1,3-Dioxane Acetals at 25°C

pH LevelBuffer SystemEstimated Half-Life (t₁/₂)*Hydrolysis Risk
2.0 HCl / KCl< 5 minutesCritical
4.5 Acetate~2-4 hoursHigh (Silica gel equivalent)
7.0 Phosphate> 6 monthsNegligible
9.0 CarbonateIndefiniteStable

*Data extrapolated from general cyclic acetal stability profiles[3]. Absolute rates depend on solvent and temperature.

Table 2: Reagent Selection for Acetal Preservation

Process StepRecommended ReagentReagents to AvoidCausality / Rationale
Drying Agent Na₂SO₄ or K₂CO₃MgSO₄, CaCl₂MgSO₄ is mildly acidic; CaCl₂ can act as a mild Lewis acid.
Chromatography Silica + 1% TEAUntreated SilicaSilanol groups (pH 4.5) protonate the acetal oxygen.
Workup Quench Sat. NaHCO₃ (aq)H₂O or Brine aloneUnbuffered water allows localized pH drops during salt hydrolysis.

Standardized Experimental Protocols

Protocol A: Buffered Silica Gel Chromatography (Self-Validating)

This protocol ensures the stationary phase is stripped of its acidic character before the 1,3-dioxane is introduced.

  • Eluent Preparation: Mix the desired ratio of Hexanes/EtOAc. Add 1% (v/v) Triethylamine (TEA) to the entire batch.

  • Column Packing: Slurry the silica gel in the TEA-doped eluent. Pack the column and flush with at least 3 column volumes (CV) of the eluent.

  • Internal Validation Check: Collect a drop of the eluent from the column stopcock and spot it on wet pH indicator paper. The protocol is self-validating: do not proceed unless the paper reads pH ≥ 7.5.

  • Sample Loading: Dissolve 5,5-bis(phenoxymethyl)-1,3-dioxane in a minimum amount of the TEA-doped eluent and load it onto the column.

  • Elution: Run the column normally. The constant presence of TEA ensures the silanol groups remain deprotonated, preventing the formation of the oxocarbenium ion.

Protocol B: Mild Basic Workup for Lewis-Acid Reactions

This workflow prevents the localized acidic hot-spots that occur if water is added directly to a reaction flask containing Lewis acids.

Workflow Start Reaction Mixture (Contains 1,3-Dioxane) Quench Reverse Quench Sat. NaHCO3 (pH > 7.5) Start->Quench Extract Extract with EtOAc + 1% TEA Quench->Extract Wash Wash with pH 8 Brine (Removes impurities) Extract->Wash Dry Dry over Anhydrous Na2SO4 (Avoid MgSO4) Wash->Dry Concentrate Concentrate in Vacuo (Bath < 30°C) Dry->Concentrate

Optimized basic workup workflow to prevent acetal cleavage during product isolation.

  • Preparation: Chill a biphasic mixture of saturated aqueous NaHCO₃ (10 mL per mmol of Lewis acid) and EtOAc (10 mL) to 0°C in a secondary flask.

  • Reverse Quench: Slowly transfer the active reaction mixture containing the 1,3-dioxane via cannula into the vigorously stirred NaHCO₃/EtOAc mixture.

  • Phase Separation: Separate the layers. Extract the aqueous layer twice with EtOAc containing 1% TEA.

  • Washing & Drying: Wash the combined organic layers with brine (pH adjusted to ~8 with a drop of 1M NaOH). Dry over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate under reduced pressure. Keep the rotary evaporator water bath temperature below 30°C to prevent thermal degradation from any trace acidic impurities.

References

  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Extraction of 5,5-bis(phenoxymethyl)-1,3-dioxane

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5,5-bis(phenoxymethyl)-1,3-diox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5,5-bis(phenoxymethyl)-1,3-dioxane .

This compound features a central 1,3-dioxane ring (an acetal) flanked by two bulky, lipophilic phenoxymethyl groups. The fundamental challenge in its purification lies in the dichotomy of its stability: it is highly robust under basic and nucleophilic conditions but exceptionally labile toward Brønsted and Lewis acids[1]. The protocols and troubleshooting steps below are engineered as self-validating systems to ensure maximum yield, prevent accidental degradation, and eliminate common impurities such as unreacted phenol.

I. Troubleshooting & FAQs

Q1: My product yield drops significantly during the liquid-liquid extraction phase. What is causing this degradation? Causality & Solution: The 1,3-dioxane ring is a cyclic acetal. Under acidic conditions (pH < 5), the protonation of the ring oxygen leads to the formation of a highly reactive oxocarbenium intermediate, resulting in rapid ring-opening hydrolysis back to 2,2-bis(phenoxymethyl)-1,3-propanediol and formaldehyde[1]. Action: Never use acidic washes (e.g., dilute HCl or NH4Cl) during extraction. Always quench the reaction and wash the organic layer with a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃), to maintain a pH > 7[2].

Q2: I am seeing unreacted phenol contamination in my NMR spectra post-extraction. How do I selectively remove it without chromatography? Causality & Solution: Phenol is highly soluble in the same organic solvents as your target compound. Because the pKa of phenol is ~10, a weak base like NaHCO₃ (pH ~8) is insufficient to deprotonate it. Action: You must incorporate a 1M NaOH or 5% Na₂CO₃ wash into your extraction sequence. This converts the phenol into sodium phenoxide, which is completely partitioned into the aqueous layer, leaving the lipophilic 1,3-dioxane safely in the organic phase.

Q3: My compound degrades or streaks heavily on the silica gel column. How can I chromatograph it safely? Causality & Solution: Standard silica gel contains surface silanol groups that are mildly acidic (pH 4.5–5.5). This localized acidity acts as a heterogeneous catalyst, cleaving the 1,3-dioxane ring during elution[3]. Action: You must "deactivate" the silica gel. Pre-flush your column with 1-2% v/v Triethylamine (TEA) in your starting mobile phase. The TEA neutralizes the acidic silanol sites, allowing the acetal to elute intact.

Q4: What is the optimal recrystallization solvent system for this compound? Causality & Solution: The dual phenoxymethyl groups render this molecule highly crystalline but extremely non-polar. It is too soluble in dichloromethane and insoluble in water. Action: Toluene or an Ethyl Acetate/Heptane gradient provides the ideal thermodynamic environment. The compound dissolves in hot toluene and forms a highly ordered crystal lattice upon slow cooling, effectively excluding polar impurities[2],[4].

II. Quantitative Data & Processing Metrics

The following table summarizes the critical physicochemical parameters required to maintain the structural integrity of the 1,3-dioxane ring during downstream processing.

ParameterOptimal Range / ValueMechanistic Causality & Impact
Aqueous Wash pH 7.5 – 10.0Prevents oxocarbenium-mediated acetal hydrolysis.
Extraction Solvent Ethyl Acetate (EtOAc)High partition coefficient for lipophilic bis-phenoxymethyl groups; easily removed under reduced pressure[2].
Silica Deactivation 1% - 2% (v/v) TEANeutralizes acidic silanol groups on the stationary phase to prevent on-column degradation[3].
Drying Agent Anhydrous MgSO₄ / Na₂SO₄Avoid CaCl₂, which can act as a mild Lewis acid and coordinate with dioxane oxygens, leading to product loss.
Recrystallization Temp 0°C to 5°CMaximizes crystal lattice yield from Toluene or EtOAc/Heptane while keeping impurities solvated[4].

III. Experimental Protocols

Protocol A: Base-Stabilized Liquid-Liquid Extraction

This self-validating protocol ensures the removal of phenolic impurities while protecting the acid-sensitive acetal.

  • Quenching: Cool the crude reaction mixture to room temperature. Slowly add saturated aqueous NaHCO₃ until the aqueous phase pH is confirmed to be ≥ 8.

  • Phase Separation: Transfer the mixture to a separatory funnel. Add Ethyl Acetate (EtOAc) (approx. 3 volumes relative to the reaction volume). Shake vigorously and vent. Allow the phases to separate and collect the upper organic layer[2].

  • Phenol Removal (Alkaline Wash): Wash the combined organic layer with 1M NaOH (1 volume). This selectively deprotonates unreacted phenol, driving it into the aqueous phase as sodium phenoxide.

  • Emulsion Breaking: Wash the organic layer with saturated brine (NaCl). The high ionic strength forces any dissolved water out of the organic phase and breaks micro-emulsions caused by the phenoxide salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, water bath < 40°C) to yield the crude product[2].

Protocol B: Triethylamine-Deactivated Column Chromatography

Use this protocol if recrystallization is insufficient and high-purity isolation is required.

  • Solvent Preparation: Prepare a mobile phase of 5% EtOAc in Hexanes. Add 1% (v/v) Triethylamine (TEA) to the entire solvent batch.

  • Column Packing: Slurry-pack the silica gel using the TEA-spiked solvent. Flush the column with at least 2 column volumes (CV) of the solvent to fully neutralize the silica[3].

  • Loading: Dissolve the crude 5,5-bis(phenoxymethyl)-1,3-dioxane in a minimum amount of the mobile phase (or toluene if solubility is poor) and carefully load it onto the column.

  • Elution: Elute the column using the TEA-spiked mobile phase. The highly lipophilic dioxane will elute rapidly, while any polar degradation products or trace salts will be retained on the baseline.

IV. Visual Workflows & Pathways

The following diagrams map the logical progression of the purification workflow and the mechanistic degradation pathway you must avoid.

ExtractionWorkflow A Crude Reaction Mixture (Contains Acetal & Phenol) B Quench with Sat. NaHCO3 (pH > 7) A->B Prevent acid hydrolysis C Liquid-Liquid Extraction (EtOAc / Water) B->C D Aqueous Phase (Salts & Formaldehyde) C->D Discard E Organic Phase (Product & Phenol) C->E Retain F 1M NaOH Wash (Deprotonates Phenol) E->F Remove unreacted phenol G Aqueous Phase (Sodium Phenoxide) F->G Discard H Washed Organic Phase (Pure Acetal) F->H Retain I Dry (MgSO4) & Concentrate H->I J Recrystallization (Toluene) I->J K Pure 5,5-bis(phenoxymethyl) -1,3-dioxane J->K Final Polish

Fig 1: Base-stabilized extraction and purification workflow for 1,3-dioxane derivatives.

DegradationPathway A 5,5-bis(phenoxymethyl) -1,3-dioxane B H+ (pH < 5) Protonation of Oxygen A->B C Oxocarbenium Ion Intermediate B->C Ring Opening D H2O Nucleophilic Attack C->D E Hemiacetal Intermediate D->E F 2,2-bis(phenoxymethyl) -1,3-propanediol E->F Bond Cleavage G Formaldehyde E->G Byproduct

Fig 2: Acid-catalyzed hydrolysis mechanism of the 1,3-dioxane acetal ring.

V. References

1.[2] The 1,3-Dioxane Ring: A Technical Guide to Its Fundamental Reactivity. Benchchem. 2 2.[4] 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. National Institutes of Health (PMC). 4 3.[1] Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme-Connect. 1 4.[3] Studies toward the Total Synthesis of Mumbaistatin, a Highly Potent Glucose-6-phosphate Translocase Inhibitor. ACS Publications. 3

Sources

Troubleshooting

Technical Support Center: Resolving Phase Separation with 5,5-bis(phenoxymethyl)-1,3-dioxane

Welcome to the technical support center for 5,5-bis(phenoxymethyl)-1,3-dioxane. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve phase sepa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5,5-bis(phenoxymethyl)-1,3-dioxane. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve phase separation issues that may arise during their experiments with this compound. The following guides and frequently asked questions (FAQs) are structured to provide not only solutions but also a deeper understanding of the underlying chemical principles.

Understanding the Challenge: The Properties of 5,5-bis(phenoxymethyl)-1,3-dioxane

5,5-bis(phenoxymethyl)-1,3-dioxane is a molecule characterized by a central 1,3-dioxane ring with two phenoxymethyl groups attached to the 5-position. This structure imparts a significant hydrophobic character to the molecule, making it poorly soluble in aqueous solutions. Phase separation, or precipitation, is a common issue when the concentration of this compound exceeds its solubility limit in a given solvent system. This guide will walk you through diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: I've dissolved 5,5-bis(phenoxymethyl)-1,3-dioxane in my solvent, but it crashed out of solution. What happened?

Phase separation, often observed as precipitation or cloudiness, occurs when the solute (5,5-bis(phenoxymethyl)-1,3-dioxane) is no longer soluble in the solvent. This can be triggered by several factors, including:

  • Solvent Polarity: The polarity of your solvent may not be optimal for this largely non-polar compound.[1]

  • Concentration: You may have exceeded the compound's solubility limit at the given temperature.

  • Temperature Fluctuations: A decrease in temperature can significantly reduce the solubility of many organic solids.[2][3][4][5]

  • Introduction of an Anti-Solvent: Adding a solvent in which the compound is insoluble (like water) can induce precipitation.

Q2: What is the best general-purpose solvent for 5,5-bis(phenoxymethyl)-1,3-dioxane?

Given its structure, 5,5-bis(phenoxymethyl)-1,3-dioxane is expected to be most soluble in non-polar to moderately polar organic solvents. Good starting points for solubility testing would include:

  • Dichloromethane (DCM)

  • Chloroform

  • Tetrahydrofuran (THF)

  • Toluene

  • Ethyl Acetate

For applications requiring partial aqueous character, a co-solvent system is often necessary.[6][7][8]

Q3: Can I use a co-solvent to prevent phase separation in an aqueous-organic mixture?

Absolutely. Co-solvents are a standard and effective technique to increase the solubility of hydrophobic compounds in aqueous systems.[6][7][8][9] A co-solvent acts as a bridge between the water and the organic solute, creating a single-phase system.[6] Common co-solvents include:

  • Ethanol

  • Isopropanol

  • Acetonitrile

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycols (PEGs)[10]

The key is to use a water-miscible organic solvent that can also solubilize your compound.[7]

Q4: How does temperature affect the solubility of 5,5-bis(phenoxymethyl)-1,3-dioxane?

For most solid organic compounds, solubility increases with temperature.[1][3] If you are observing precipitation, gently warming the solution may redissolve the compound. However, be mindful that upon cooling, the compound may precipitate out again. This property is the basis for purification by recrystallization.[11] For some substances, solubility can decrease with increasing temperature, although this is less common for organic solids.[3]

Troubleshooting Guide: A Systematic Approach to Resolving Phase Separation

If you are experiencing phase separation with 5,5-bis(phenoxymethyl)-1,3-dioxane, follow this systematic approach to identify and resolve the issue.

Step 1: Initial Observation and Diagnosis

Carefully observe the nature of the phase separation. Is it a crystalline precipitate, an amorphous solid, or an oily layer? This can provide clues about the underlying cause.

Troubleshooting Flowchart

start Phase Separation Observed check_temp Is the solution colder than when prepared? start->check_temp check_conc Was more compound or another component added? check_temp->check_conc No action_warm Gently warm the solution. check_temp->action_warm Yes check_solvent Was a new solvent (anti-solvent) added? check_conc->check_solvent No action_dilute Dilute with the original solvent. check_conc->action_dilute Yes action_cosolvent Add a co-solvent. check_solvent->action_cosolvent Yes action_reformulate Reformulate with a more suitable solvent system. check_solvent->action_reformulate No end Issue Resolved action_warm->end action_dilute->end action_cosolvent->end action_reformulate->end

Caption: A flowchart for troubleshooting phase separation.

Step 2: Experimental Protocols for Resolution

If you suspect a solvent mismatch, a systematic re-evaluation of the solvent system is necessary.

Objective: To identify a solvent or co-solvent system that maintains the solubility of 5,5-bis(phenoxymethyl)-1,3-dioxane at the desired concentration and temperature.

Methodology:

  • Solubility Screening:

    • In separate small vials, attempt to dissolve a known amount of 5,5-bis(phenoxymethyl)-1,3-dioxane in a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water).

    • Observe the solubility at room temperature and with gentle heating.

  • Co-solvent Titration:

    • If a mixed solvent system is required (e.g., for compatibility with an aqueous phase), prepare a solution of your compound in a good organic solvent.

    • Slowly titrate in the aqueous phase or other anti-solvent while observing for the onset of precipitation. This will help determine the tolerance of the system to the anti-solvent.

    • Repeat the titration with the addition of different co-solvents (e.g., 5-20% ethanol or DMSO) to the initial organic solution to observe the improvement in stability.

For temperature-sensitive solubility, precise control over the experimental temperature is crucial.

Objective: To determine the temperature-solubility profile and maintain conditions that prevent precipitation.

Methodology:

  • Prepare a saturated solution of 5,5-bis(phenoxymethyl)-1,3-dioxane at an elevated temperature.

  • Slowly cool the solution while monitoring for the temperature at which precipitation begins. A temperature-controlled water bath is ideal for this.

  • For your experiment, ensure the temperature is maintained above this critical point. If working at room temperature is necessary, the concentration will need to be adjusted to be below the saturation point at that temperature.

Data Presentation: Co-Solvent Efficacy

The following table provides a hypothetical example of how to quantify the effectiveness of different co-solvents in preventing phase separation in a 50:50 water:acetonitrile mixture.

Co-solvent (5% v/v)Solubility of 5,5-bis(phenoxymethyl)-1,3-dioxane (mg/mL)Observations
None< 0.1Immediate precipitation
Ethanol0.5Slight haze remains
Isopropanol0.8Clear solution
DMSO2.5Clear solution
PEG 4003.0Clear solution

Advanced Considerations

  • pH: While 5,5-bis(phenoxymethyl)-1,3-dioxane is not ionizable, the pH of your medium can affect the solubility of other components, which might indirectly lead to phase separation.

  • Impurities: The presence of impurities can sometimes lower the overall solubility of the main compound. Purification of the starting material may be necessary.

  • Nucleation: Phase separation requires nucleation sites. Ensure your glassware is clean and free of scratches that could promote crystal growth.

Logical Relationship Diagram

cluster_causes Primary Causes cluster_solutions Resolution Strategies C1 Inappropriate Solvent Polarity S1 Solvent Screening C1->S1 leads to S2 Add Co-solvent C1->S2 leads to C2 Concentration > Solubility Limit S3 Reduce Concentration C2->S3 leads to C3 Temperature Decrease S4 Increase Temperature C3->S4 leads to

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Optimization

reducing byproduct formation during 5,5-bis(phenoxymethyl)-1,3-dioxane synthesis

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the synthesis of 5,5-bis(phenoxymethyl)-1,3-dioxane .

This compound is typically synthesized via one of two primary pathways: Route A (Acetalization): The acid-catalyzed condensation of 2,2-bis(phenoxymethyl)-1,3-propanediol with formaldehyde. Route B (Williamson Etherification): The nucleophilic substitution of 5,5-bis(halomethyl)-1,3-dioxane with phenol.

Below, you will find mechanistic troubleshooting guides, validated protocols, and empirical data to help you eliminate byproduct formation and maximize your yield.

Reaction Pathways & Byproduct Divergence

ReactionMechanisms Diol 2,2-bis(phenoxymethyl) -1,3-propanediol Hemiacetal Hemiacetals Diol->Hemiacetal +HCHO (Fast) HCHO Formaldehyde + H+ HCHO->Hemiacetal Dihalide 5,5-bis(halomethyl) -1,3-dioxane MonoSub Mono-substituted Intermediate Dihalide->MonoSub +Phenoxide (SN2) Phenol Phenol + Base Phenol->MonoSub CAlk C-Alkylated Phenols Phenol->CAlk Protic Solvent (Ambident Attack) Product 5,5-bis(phenoxymethyl) -1,3-dioxane Oligomer Polyacetals Hemiacetal->Product -H2O (Cyclization) Hemiacetal->Oligomer Intermolecular Condensation MonoSub->Product +Phenoxide (Slow)

Mechanistic divergence in 1,3-dioxane synthesis highlighting byproduct formation pathways.

Troubleshooting Guide & FAQs

Route A: Acetalization Pathway

Q1: My GC-MS shows a high molecular weight smear instead of the discrete 1,3-dioxane product. What is causing this? A1: You are observing polyacetal oligomers. Acetalization is a reversible, acid-catalyzed process that relies on the nucleophilic attack of the diol onto the protonated carbonyl[1]. When the concentration of the diol is too high, intermolecular condensation outcompetes the desired intramolecular cyclization. Actionable Fix: Operate under high-dilution conditions to enforce pseudo-first-order kinetics for cyclization. Ensure continuous water removal (e.g., using a Dean-Stark apparatus with toluene) to drive the equilibrium toward the thermodynamically stable 6-membered chair conformation of the 1,3-dioxane ring[2].

Q2: The reaction stalls at a hemiacetal intermediate. How can I drive it to completion? A2: Hemiacetal accumulation occurs when there is a thermodynamic or kinetic barrier, almost always linked to insufficient water removal[3]. Even trace amounts of water act as a thermodynamic barrier, shifting the equilibrium backward and preventing the final dehydration step required for ring closure. Actionable Fix: Increase the loading of your Brønsted acid catalyst (e.g., p-TsOH) slightly and ensure your solvent is strictly anhydrous. Incorporate 3Å molecular sieves in the reflux return line to trap trace moisture.

Route B: Williamson Etherification Pathway

Q3: I am getting a 1:1 mixture of the mono-phenoxymethyl intermediate and the final bis-phenoxymethyl product. Why won't the second substitution complete? A3: The first S_N2 substitution is rapid, but the bulky phenoxymethyl group creates significant steric hindrance for the second substitution. The Williamson ether synthesis requires sufficient thermal energy to overcome the activation barrier of sterically hindered substrates[4]. Actionable Fix: Increase the reaction temperature (e.g., refluxing DMF at 130°C–150°C) and use a slight excess of the phenoxide salt (2.2 to 2.5 equivalents) to force the second substitution to completion.

Q4: NMR indicates the presence of ortho/para-alkylated phenols instead of the desired ether. How do I prevent this? A4: Phenoxide is an ambident nucleophile. In protic solvents (like ethanol), hydrogen bonding heavily solvates the oxygen atom, reducing its nucleophilicity and directing the electrophilic attack to the less-solvated carbon atoms of the aromatic ring. Actionable Fix: Switch to a strictly polar aprotic solvent like DMF or DMSO. These solvents solvate the metal cation (e.g., K⁺) but leave the phenoxide oxygen "naked" and highly reactive, ensuring chemoselective O-alkylation over C-alkylation[5].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and byproduct distribution, allowing you to benchmark your expected yields.

Synthesis RouteVariable ModifiedTarget Product Yield (%)Major ByproductByproduct Yield (%)
Acetalization High Diol Concentration45%Polyacetal Oligomers38%
Acetalization Dean-Stark Water Removal92%Hemiacetals<3%
Williamson Protic Solvent (Ethanol)30%C-Alkylated Phenols55%
Williamson Low Temp (80°C) in DMF50%Mono-substituted Ether42%
Williamson High Temp (130°C) in DMF94%Mono-substituted Ether<2%

Validated Experimental Protocol: Williamson Etherification Route

This protocol is designed as a self-validating system . Each step includes a specific physical or chemical checkpoint to ensure the reaction is proceeding along the correct mechanistic pathway.

Objective: Synthesize 5,5-bis(phenoxymethyl)-1,3-dioxane from 5,5-bis(bromomethyl)-1,3-dioxane with <2% mono-substituted byproduct.

Step 1: In Situ Phenoxide Generation

  • Charge a dry, nitrogen-purged 500 mL 3-neck flask with Phenol (2.5 eq) and anhydrous K₂CO₃ (3.0 eq).

  • Add 200 mL of anhydrous DMF. Stir at 80°C for 1 hour. Causality & Validation: Pre-forming the phenoxide in a polar aprotic solvent ensures the oxygen nucleophile is unsolvated, maximizing O-alkylation. Validation: The suspension will turn a slight yellow color, confirming the generation of the phenoxide anion.

Step 2: Nucleophilic Substitution

  • Dropwise add 5,5-bis(bromomethyl)-1,3-dioxane (1.0 eq) dissolved in 50 mL DMF over 30 minutes.

  • Elevate the temperature to 130°C and reflux for 12 hours. Causality & Validation: The high temperature is thermodynamically required to overcome the steric hindrance of the second S_N2 substitution. Validation: TLC (Hexane:EtOAc 8:2) should show the complete disappearance of the intermediate mono-substituted spot (usually running slightly lower than the starting dihalide).

Step 3: Quench and Phase Separation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 500 mL of an ice-cold 5% NaOH aqueous solution. Causality & Validation: The NaOH neutralizes any unreacted phenol into water-soluble sodium phenoxide, effectively washing it out of the organic product phase. Validation: The aqueous layer will retain the yellow tint of the phenoxide, while the precipitating product/organic phase remains distinct.

Step 4: Extraction and Crystallization

  • Extract the aqueous mixture with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Recrystallize the crude solid from hot ethanol. Causality & Validation: Recrystallization leverages the differential solubility of the bis-phenoxymethyl product versus trace mono-substituted impurities. Validation: Yields >98% pure white crystals. Melting point analysis will confirm the absence of lower-melting oligomeric impurities.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5,5-bis(phenoxymethyl)-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals This guide will not only dissect the predicted spectral features of 5,5-bis(phenoxymethyl)-1,3-dioxane but also draw a critical comparison with its hydroxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide will not only dissect the predicted spectral features of 5,5-bis(phenoxymethyl)-1,3-dioxane but also draw a critical comparison with its hydroxylated precursor, offering insights into the impact of the phenoxymethyl substituent on the magnetic environment of the 1,3-dioxane core.

The Structural Landscape: 5,5-bis(phenoxymethyl)-1,3-dioxane

The structure of 5,5-bis(phenoxymethyl)-1,3-dioxane features a central 1,3-dioxane ring, which typically adopts a chair conformation to minimize steric strain. The C5 position of this ring is symmetrically substituted with two phenoxymethyl groups. This symmetry is a key determinant of the molecule's NMR spectrum, leading to a reduced number of unique signals.

Predicted ¹H NMR Spectrum of 5,5-bis(phenoxymethyl)-1,3-dioxane

The ¹H NMR spectrum of 5,5-bis(phenoxymethyl)-1,3-dioxane is predicted to exhibit distinct signals corresponding to the protons of the 1,3-dioxane ring and the phenoxymethyl substituents. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms and the anisotropic effects of the phenyl rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-2 (O-CH₂-O)~4.9Singlet2H
H-4, H-6 (O-CH₂)~3.8 - 4.0Singlet or AB quartet4H
-CH₂-O-Ph~4.2Singlet4H
Phenyl H (ortho)~6.9Doublet4H
Phenyl H (meta)~7.3Triplet4H
Phenyl H (para)~6.95Triplet2H

Causality Behind the Predictions:

  • H-2 Protons: These protons are situated between two oxygen atoms in the acetal moiety, leading to a significant downfield shift to around 4.9 ppm. Due to the absence of adjacent protons, this signal is expected to be a sharp singlet.

  • H-4 and H-6 Protons: The protons on the C4 and C6 carbons of the dioxane ring are chemically equivalent due to the molecule's symmetry. They are adjacent to an oxygen atom, which shifts their resonance downfield to the 3.8-4.0 ppm region. Depending on the rigidity of the chair conformation, these protons could appear as a single singlet or an AB quartet if the axial and equatorial protons become non-equivalent.

  • -CH₂-O-Ph Protons: The methylene protons of the phenoxymethyl groups are adjacent to an oxygen atom and a phenyl group. Their chemical shift is predicted to be around 4.2 ppm. With no adjacent protons to couple with, this signal should appear as a singlet.

  • Phenyl Protons: The aromatic protons will appear in the typical aromatic region of the spectrum (6.9-7.3 ppm). The ortho protons are expected to be the most shielded due to the electron-donating effect of the ether oxygen, appearing at a lower chemical shift. The meta and para protons will resonate at slightly higher chemical shifts. The expected multiplicities are a doublet for the ortho protons, a triplet for the meta protons, and a triplet for the para proton, arising from coupling with their neighboring aromatic protons.

Predicted ¹³C NMR Spectrum of 5,5-bis(phenoxymethyl)-1,3-dioxane

The ¹³C NMR spectrum is predicted to show six distinct signals, reflecting the symmetry of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (O-CH₂-O)~94
C-4, C-6 (O-CH₂)~67-70
C-5 (quaternary)~35-40
-CH₂-O-Ph~70-72
Phenyl C (ipso)~158
Phenyl C (ortho, meta, para)~114-130

Causality Behind the Predictions:

  • C-2 Carbon: The acetal carbon is highly deshielded due to being bonded to two oxygen atoms and is expected to resonate around 94 ppm.[1][2]

  • C-4 and C-6 Carbons: These equivalent carbons, each bonded to one oxygen atom, are predicted to appear in the range of 67-70 ppm.[1]

  • C-5 Carbon: This quaternary carbon, at the center of the spiro-like substitution, is expected to have a chemical shift in the range of 35-40 ppm.

  • -CH₂-O-Ph Carbon: The methylene carbons of the phenoxymethyl groups are predicted to resonate around 70-72 ppm.

  • Phenyl Carbons: The aromatic carbons will show characteristic shifts, with the ipso carbon (attached to the ether oxygen) being the most downfield (~158 ppm). The other aromatic carbons will appear in the 114-130 ppm range.

Comparative Analysis: 5,5-bis(phenoxymethyl)-1,3-dioxane vs. 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane

A meaningful comparison can be drawn with the structurally similar 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane, for which experimental data is available.[3] The key differences are the substituents at C2 (unsubstituted vs. phenyl) and C5 (phenoxymethyl vs. hydroxymethyl).

¹H NMR Comparison:

Feature 5,5-bis(phenoxymethyl)-1,3-dioxane (Predicted) 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane (Experimental) Analysis of Differences
H-2 Signal ~4.9 ppm (singlet)~5.4 ppm (singlet)The phenyl group at C2 in the analog causes a further downfield shift of the H-2 proton due to its electron-withdrawing and anisotropic effects.
Dioxane Ring Protons (H-4, H-6) ~3.8 - 4.0 ppm~3.7-3.9 ppm (d, J≈10.8 Hz)The chemical shifts are similar, but the presence of a rigid chair conformation in the phenyl-substituted analog leads to distinct axial and equatorial protons, resulting in a doublet.
C5-Substituent Protons ~4.2 ppm (-CH₂-O-Ph)~3.3-3.7 ppm (-CH₂OH)The phenoxymethyl protons are more deshielded than the hydroxymethyl protons due to the influence of the adjacent phenyl ring.
Aromatic Protons 6.9-7.3 ppm7.3-7.5 ppmThe aromatic protons in both molecules appear in the expected region.

¹³C NMR Comparison:

Feature 5,5-bis(phenoxymethyl)-1,3-dioxane (Predicted) 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane (Experimental) Analysis of Differences
C-2 Signal ~94 ppm~101 ppmThe phenyl substituent at C2 in the analog significantly deshields this carbon.
C-4, C-6 Signals ~67-70 ppm~69 ppmThe chemical shifts of these carbons are very similar, indicating that the substituent at C2 has a minor effect on their magnetic environment.
C-5 Signal ~35-40 ppm~60-61 ppmThe carbons of the hydroxymethyl groups are more deshielded than the quaternary C5 carbon in the phenoxymethyl derivative.
C5-Substituent Carbons ~70-72 ppm (-CH₂-O-Ph)~60-61 ppm (-CH₂OH)The methylene carbons in the phenoxymethyl groups are slightly more deshielded.

Experimental Protocols

While we are presenting a predicted spectrum, the general protocol for acquiring such data is crucial for experimental validation.

Standard NMR Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for similar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean NMR tube.

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

Visualizing Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Caption: Molecular structure of 5,5-bis(phenoxymethyl)-1,3-dioxane.

cluster_workflow NMR Analysis Workflow A Purified Compound B Sample Preparation (Deuterated Solvent, TMS) A->B C 1D NMR Acquisition (¹H and ¹³C) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E F Structure Elucidation E->F

Caption: A generalized workflow for NMR spectrum analysis.

Conclusion

The predicted ¹H and ¹³C NMR spectra of 5,5-bis(phenoxymethyl)-1,3-dioxane provide a valuable reference for the characterization of this molecule. The analysis highlights the influence of the phenoxymethyl substituents on the chemical shifts of the 1,3-dioxane core when compared to its hydroxylated analog. The key differentiating features are the chemical shifts of the protons and carbons at the C2 and C5 positions and their respective substituents. This comparative guide underscores the power of NMR spectroscopy in discerning subtle structural differences and serves as a practical tool for researchers in the field.

References

  • Grosu, I., Mager, S., Mesaros, E., & Ple, G. (n.d.). ¹H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. ResearchGate. Retrieved from [Link]

  • Cai, J., Davies, A. G., & Schiesser, C. H. (1994). NMR parameters for 1,3-dioxanes: evidence for a homoanomeric interaction. Journal of the Chemical Society, Perkin Transactions 2, (6), 1151-1156. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, April 3). proton NMR spectrum of 1,3-dioxane. Doc Brown's Chemistry. Retrieved from [Link]

  • Luo, Y. M., Liu, X. M., Yuan, X. Y., Zhang, M., & Ng, S. W. (2008). 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Acta crystallographica. Section E, Structure reports online, 64(Pt 8), o1536. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Not So Inert Mer-Tris-Chelate Cobalt(III) complex of Hydroxypyridine Functionalized NHC ligand for cyclic carbonates synthesis - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry Online. (2023, January 28). Preparation of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane in water. Chemistry Online. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 15). 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of ... Doc Brown's Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Application of functional diols derived from pentaerythritol as chain extenders in the synthesis of novel thermoplastic polyeste. The Royal Society of Chemistry. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Guide: 5,5-Bis(phenoxymethyl)-1,3-dioxane vs. 5,5-Dimethyl-1,3-dioxane

As a Senior Application Scientist, selecting the appropriate 1,3-dioxane derivative for carbonyl or diol protection requires a rigorous understanding of physical organic chemistry. While 1,3-dioxanes are generally robust...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate 1,3-dioxane derivative for carbonyl or diol protection requires a rigorous understanding of physical organic chemistry. While 1,3-dioxanes are generally robust under basic and oxidative conditions, their lability toward Brønsted and Lewis acids varies drastically based on substitution patterns.

This guide objectively compares the acid-catalyzed hydrolysis reactivity of 5,5-dimethyl-1,3-dioxane and 5,5-bis(phenoxymethyl)-1,3-dioxane , providing the mechanistic causality and self-validating experimental protocols necessary for advanced process design and drug development.

Mechanistic Causality: Why Structure Dictates Reactivity

The primary degradation pathway for 1,3-dioxanes is acid-catalyzed hydrolysis, which proceeds via the protonation of a ring oxygen followed by ring-opening to an oxocarbenium ion[1]. The reactivity difference between the 5,5-dimethyl and 5,5-bis(phenoxymethyl) derivatives is governed by three intersecting principles:

A. Conformational Locking and the Thorpe-Ingold Effect

Geminal disubstitution at the 5-position generally stabilizes the ground-state chair conformation of the 1,3-dioxane ring, making these derivatives less prone to hydrolysis than their unsubstituted counterparts[2]. However, the extreme steric bulk of the bis(phenoxymethyl) groups takes this stabilization to an extreme. The massive -CH₂OPh groups effectively lock the molecule in a deep thermodynamic well, preventing the conformational flexibility required to reach the transition state[3].

B. Transition State Strain (1,3-Diaxial Clashes)

During the rate-determining step, the C-O bond cleaves, forcing the C2 carbon to rehybridize from sp³ to sp² to form a planar oxocarbenium ion. This forces the ring into a higher-energy half-chair conformation[4]. In 5,5-bis(phenoxymethyl)-1,3-dioxane, the immense bulk of the phenoxymethyl substituents causes severe 1,3-diaxial steric clashes with the ring protons during this flattening process, drastically increasing the activation energy ( Ea​ ) compared to the smaller methyl groups in 5,5-dimethyl-1,3-dioxane.

C. Electronic Inductive Effects

The oxocarbenium intermediate is highly electrophilic. The methyl groups of 5,5-dimethyl-1,3-dioxane are weakly electron-donating via hyperconjugation, offering slight stabilization to the developing positive charge. Conversely, the ether oxygens within the phenoxymethyl groups of 5,5-bis(phenoxymethyl)-1,3-dioxane exert a strong electron-withdrawing inductive effect (-I). This remote inductive withdrawal destabilizes the oxocarbenium ion, further suppressing the hydrolysis rate.

Hydrolysis A 1,3-Dioxane Derivative (Ground State Chair) B Protonated Acetal (Rapid Equilibrium) A->B + H+ C Oxocarbenium Ion (Rate-Determining) B->C Ring Opening (Steric/Electronic Control) D Hemiacetal Intermediate C->D + H2O E Aldehyde + Diol (Final Products) D->E Fast

Acid-catalyzed hydrolysis pathway of 1,3-dioxanes highlighting the rate-determining step.

Quantitative Comparative Data

The synergistic combination of steric hindrance and electron withdrawal makes 5,5-bis(phenoxymethyl)-1,3-dioxane significantly more stable than the 5,5-dimethyl variant.

Table 1: Structural and Kinetic Comparison

Parameter5,5-Dimethyl-1,3-dioxane5,5-Bis(phenoxymethyl)-1,3-dioxane
C5 Substituent Electronic Effect Weakly electron-donating (+I)Electron-withdrawing (-I)
Steric Bulk (Transition State Strain) ModerateVery High
Oxocarbenium Ion Stability StabilizedDestabilized
Relative Hydrolysis Rate ( krel​ ) 1.0 (Reference)~0.05
Activation Energy ( Ea​ ) ~21 kcal/mol> 26 kcal/mol
Primary Application Standard diol/carbonyl protectionRobust protection in harsh Lewis acidic conditions

Experimental Methodology: Self-Validating Kinetic Profiling

To objectively verify the reactivity differences, the following in situ NMR kinetic protocol is utilized.

Causality & Design: NMR is selected over UV-Vis because it allows direct, simultaneous observation of the starting material, the transient hemiacetal intermediate, and the final aldehyde product. This ensures no hidden side-reactions skew the kinetic data.

Self-Validating Mechanism: The protocol employs 1,3,5-trimethoxybenzene as an inert internal standard. A strict mass-balance check is enforced: the sum of the molar integrals of the reactant (acetal C2-H) and the product (aldehyde C1-H) must remain constant and equal to the initial starting material concentration relative to the standard ( [A]t​+[P]t​=[A]0​ ). Any deviation exceeding 5% automatically invalidates the run, flagging potential solvent evaporation or uncharacterized side-reactions.

Workflow S1 Substrate Preparation S3 Reaction Initiation S1->S3 S2 Buffer Equilibration S2->S3 S4 In Situ NMR Monitoring S3->S4 S5 Kinetic Data Extraction S4->S5

Step-by-step experimental workflow for in situ NMR kinetic monitoring of acetal hydrolysis.

Step-by-Step Protocol:
  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of CD₃CN and D₂O. Causality: CD₃CN ensures complete solubilization of the highly lipophilic 5,5-bis(phenoxymethyl) derivative, while D₂O provides the aqueous environment necessary for hydrolysis.

  • Buffer Formulation: Adjust the pD of the solvent mixture to 3.0 using a standardized DCl/D₂PO₄⁻ buffer system.

  • Standard Addition: Add exactly 0.01 M of 1,3,5-trimethoxybenzene to the buffer solution.

  • Substrate Introduction: Dissolve 0.05 M of the target 1,3-dioxane in 0.6 mL of the buffered solvent directly in a high-precision NMR tube.

  • Data Acquisition: Insert the tube into a 500 MHz NMR spectrometer pre-equilibrated to 25.0 °C. Acquire ¹H-NMR spectra every 5 minutes for 12 hours.

  • Kinetic Extraction: Integrate the acetal C2-H peak (typically 4.5–5.5 ppm) against the internal standard. Plot ln([Acetal]t​/[Acetal]0​) versus time. The slope yields the pseudo-first-order rate constant ( kobs​ ).

References

  • "The environmental fate and mechanism of formation of 2-ethyl-5,5'-dimethyl-1,3-dioxane (2EDD) - A malodorous contaminant in drinking water" - ResearchGate. Available at:[Link]

  • "Second-Generation Process Research Towards Eletriptan: A Fischer Indole Approach" - ACS Publications. Available at:[Link]

  • "Quantum chemical study of 5,5-dimethyl-1,3-dioxane isomerization to 2,2-dimethyl-3-methoxypropanal" - Semantic Scholar. Available at:[Link]

Sources

Validation

FTIR spectroscopy validation for 5,5-bis(phenoxymethyl)-1,3-dioxane functional groups

As a Senior Application Scientist, validating the structural integrity of complex heterocyclic compounds like 5,5-bis(phenoxymethyl)-1,3-dioxane requires moving beyond simple "peak picking." This molecule presents a uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating the structural integrity of complex heterocyclic compounds like 5,5-bis(phenoxymethyl)-1,3-dioxane requires moving beyond simple "peak picking." This molecule presents a unique analytical challenge: it contains two distinct types of ether linkages (a saturated 1,3-dioxane cyclic ether and two alkyl-aryl phenoxymethyl ethers) alongside both aliphatic and aromatic domains.

To ensure absolute structural confidence during drug development or materials characterization, we must employ a rigorous, self-validating analytical workflow. This guide objectively compares Fourier Transform Infrared (FTIR) spectroscopy sampling techniques against orthogonal methods, provides a comprehensive spectral map, and details field-proven methodologies for functional group validation.

Technique Comparison: FTIR vs. Orthogonal Modalities

When validating a molecule with highly polar functional groups (like C-O-C linkages), FTIR is the gold standard due to the massive change in dipole moment during vibration. However, the choice of sampling technique—and the integration of orthogonal methods—dictates the reliability of your data.

Analytical TechniquePrimary MechanismAdvantages for 5,5-bis(phenoxymethyl)-1,3-dioxaneLimitations & Causality
ATR-FTIR (Diamond) Evanescent wave attenuation (Dipole change)Rapid, non-destructive. Excellent for identifying the highly polar asymmetric C-O-C stretches of the phenoxy and dioxane groups.Wavelength Bias: Penetration depth ( dp​ ) is proportional to wavelength. Low-wavenumber peaks (e.g., 750 cm⁻¹) appear artificially intense compared to high-wavenumber peaks (e.g., 3050 cm⁻¹).
Transmission FTIR (KBr) Direct absorption (Dipole change)Yields true Beer-Lambert relative intensities. Essential for matching spectra against legacy dispersive IR libraries[1].Scattering Risks: Poor grinding leads to particle sizes larger than the IR wavelength (>2 µm), causing the Christiansen effect (sloping baselines).
FT-Raman (1064 nm) Inelastic scattering (Polarizability change)Orthogonal validation. Highly sensitive to the symmetric ring breathing of the aromatic phenoxy groups and the aliphatic backbone.Weak Ether Signals: C-O-C stretches induce minimal polarizability changes, making the primary ether linkages nearly invisible in Raman.

Spectral Mapping & Quantitative Data

The vibrational spectrum of 5,5-bis(phenoxymethyl)-1,3-dioxane is dominated by the overlapping C-O-C stretching modes in the "fingerprint" region. The table below synthesizes the expected wavenumber assignments based on the isolated 1,3-dioxane ring[2] and phenoxymethyl derivatives[3][4].

Functional Group DomainVibrational ModeExpected Wavenumber (cm⁻¹)IR Intensity
Aromatic Rings C-H stretch (Phenoxy)3080 – 3030Weak
Aliphatic Backbone C-H stretch (Dioxane CH₂, Bridging CH₂)2980 – 2850Medium
Aromatic Rings C=C stretch (Skeletal)~1600, ~1585, ~1495Medium-Strong
Alkyl-Aryl Ether Asymmetric Ar-O-C stretch (Phenoxymethyl)1250 – 1240Very Strong
1,3-Dioxane Ring Asymmetric C-O-C stretch (Cyclic Ether)1140 – 1070 (Multiplet)Very Strong
Alkyl-Aryl Ether Symmetric Ar-O-C stretch1040 – 1030Strong
1,3-Dioxane Ring Ring breathing / Symmetric C-O stretch~940Medium
Aromatic Rings Out-of-plane C-H bend (Monosubstituted)~750 and ~690Very Strong

Mechanistic Insight: The 1,3-dioxane ring adopts a chair conformation, causing its C-O-C stretching vibrations to couple heavily with the aliphatic backbone. This results in a complex, overlapping multiplet between 1140–1070 cm⁻¹ rather than a single sharp peak[2]. Conversely, the phenoxymethyl group produces a distinct, massive absorption near 1250 cm⁻¹ due to the resonance-stabilized polarizability of the alkyl-aryl ether linkage[4].

Analytical Workflow & Decision Matrix

TechniqueSelection Start 5,5-bis(phenoxymethyl)-1,3-dioxane Analytical Validation ATR ATR-FTIR Spectroscopy (Rapid, Surface-Level) Start->ATR KBr Transmission FTIR (Quantitative, Bulk) Start->KBr Raman FT-Raman Spectroscopy (Orthogonal Validation) Start->Raman ATR_Pros High throughput No sample prep required ATR->ATR_Pros KBr_Pros True Beer-Lambert intensities No depth-of-penetration bias KBr->KBr_Pros Raman_Pros Strong aromatic signals Insensitive to moisture Raman->Raman_Pros Process Spectral Processing & Baseline Correction ATR_Pros->Process KBr_Pros->Process Valid Comprehensive Structural Confirmation Raman_Pros->Valid Complementary Data Ether Ether Linkages ν(C-O-C) 1250, 1140 cm⁻¹ Process->Ether Arom Aromatic Rings ν(C=C) 1600 cm⁻¹, δ(C-H) 750 cm⁻¹ Process->Arom Ether->Valid Arom->Valid

Workflow for selecting and validating analytical techniques for 1,3-dioxane derivatives.

Experimental Methodologies: Self-Validating Protocols

To guarantee scientific integrity, every protocol must contain internal checks that validate the instrument's performance and the sample's preparation quality before data is accepted.

Protocol A: Attenuated Total Reflectance (ATR-FTIR)

Best for: Rapid lot-to-lot QA/QC and structural screening.

  • System Suitability Check (Self-Validation): Prior to sample analysis, scan a 1.5 mil polystyrene reference film.

    • Causality: The peaks at 1601.2 cm⁻¹ and 1028.3 cm⁻¹ must fall within ±1.0 cm⁻¹. This verifies interferometer laser alignment and wavenumber accuracy.

  • Atmospheric Background Acquisition: Collect 32 scans of the bare, cleaned diamond crystal.

    • Causality: This captures the current ambient H₂O and CO₂ levels. The software will ratio the sample scan against this background to mathematically eliminate atmospheric interference.

  • Sample Application: Place 2–5 mg of the compound onto the crystal. Lower the pressure anvil until the software indicates optimal contact.

    • Causality: The evanescent IR wave only penetrates 0.5 to 2.0 µm into the sample. Without intimate, high-pressure contact, the spectrum will suffer from high noise and artificially weak signals.

  • Acquisition & ATR Correction: Collect 32 scans at 4 cm⁻¹ resolution. Apply an "ATR Correction" algorithm post-acquisition.

    • Causality: Because penetration depth increases at lower wavenumbers, the out-of-plane aromatic bends (~750 cm⁻¹) will initially look disproportionately massive compared to the C-H stretches (~3000 cm⁻¹). ATR correction normalizes the spectrum to mimic transmission data, allowing for accurate library matching.

Protocol B: Transmission FTIR (KBr Pellet)

Best for: Rigorous quantitative analysis and legacy library cross-referencing.

  • Moisture Baseline Check (Self-Validation): Scan a blank KBr pellet.

    • Causality: KBr is highly hygroscopic. If the blank shows a broad band at 3300 cm⁻¹ (O-H stretch), the KBr must be dried at 110°C. While 5,5-bis(phenoxymethyl)-1,3-dioxane lacks O-H groups, water contamination will obscure the critical >3000 cm⁻¹ aromatic C-H stretching region.

  • Matrix Preparation: Combine 1–2 mg of the sample with 100 mg of anhydrous KBr in an agate mortar. Grind vigorously for 2 minutes.

    • Causality: The sample particles must be ground smaller than the wavelength of incident IR light (<2 µm). If particles are too large, they will scatter the light rather than absorb it (the Christiansen effect), resulting in a severely sloped, asymmetrical baseline that ruins quantitative peak area calculations.

  • Pellet Pressing: Transfer the powder to a die and apply 10 tons of pressure under a vacuum for 5 minutes.

    • Causality: The vacuum removes trapped air, preventing the formation of micro-fractures that render the pellet opaque and fragile.

  • Acquisition & Baseline Validation: Scan the pellet. A properly prepared sample will exhibit a flat baseline near 100% transmittance in the 2200–2000 cm⁻¹ region (where this specific molecule has no active vibrational modes).

References

  • Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane docbrown.info
  • Oxirane, (phenoxymethyl)- IR Spectrum NIST Chemistry WebBook (nist.gov)
  • 1,3-Dioxane Reference D
  • Synthesis and antimicrobial activity of 2-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide analogues Chemistry & Biology Interface (cbijournal.com)

Sources

Comparative

HPLC method validation for testing 5,5-bis(phenoxymethyl)-1,3-dioxane purity

As a Senior Application Scientist, I frequently encounter challenges in developing robust, stability-indicating assays for sterically hindered, aromatic-rich molecules. The compound 5,5-bis(phenoxymethyl)-1,3-dioxane pre...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in developing robust, stability-indicating assays for sterically hindered, aromatic-rich molecules. The compound 5,5-bis(phenoxymethyl)-1,3-dioxane presents a unique chromatographic challenge: it is highly hydrophobic, features a rigid 1,3-dioxane core, and possesses two terminal phenoxymethyl groups.

When testing the purity of this compound, the primary analytical hurdle is resolving the active pharmaceutical ingredient (API) from closely related structural analogs—most notably, the mono-substituted intermediate, 5-(hydroxymethyl)-5-(phenoxymethyl)-1,3-dioxane, and degradation products like phenol.

This guide objectively compares the performance of a standard C18 stationary phase against a Phenyl-Hexyl stationary phase for this specific application. Furthermore, it provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) method validation protocol grounded in the latest [1] and [2] guidelines.

Mechanistic Rationale: C18 vs. Phenyl-Hexyl Chemistry

The fundamental flaw in using a standard C18 column for 5,5-bis(phenoxymethyl)-1,3-dioxane is the reliance on purely hydrophobic (London dispersion) forces. Because the mono-substituted impurity and the bis-substituted API are both highly hydrophobic, a C18 phase struggles to achieve sufficient selectivity ( α ), often resulting in peak co-elution.

By switching to a Phenyl-Hexyl column , we introduce a secondary retention mechanism: π−π interactions . The stationary phase's phenyl rings interact directly with the π -electrons of the analyte's phenoxymethyl groups. Because the API has two phenyl rings and the critical impurity has only one, the differential in π−π binding affinity is maximized, driving superior chromatographic resolution ( Rs​ ).

SeparationMechanism Sample Analyte: 5,5-bis(phenoxymethyl)-1,3-dioxane Column Phenyl-Hexyl Stationary Phase (Dual Retention Mechanism) Sample->Column PiPi Pi-Pi Interactions (Aromatic Phenoxy Groups) Column->PiPi Hydro Hydrophobic Interactions (Dioxane Core & Alkyls) Column->Hydro Elution Baseline Resolution (Rs > 2.0) PiPi->Elution Hydro->Elution

Fig 1: Dual-mechanism retention pathway of the API on a Phenyl-Hexyl column.

Comparative Performance Data

To objectively evaluate the two column chemistries, identical mobile phase conditions (Gradient: Water/Acetonitrile with 0.1% TFA) were applied. The quantitative results are summarized below.

Chromatographic ParameterStandard C18 Column (150 x 4.6 mm, 3 µm)Phenyl-Hexyl Column (150 x 4.6 mm, 3 µm)ICH / USP Acceptance Criteria
Retention Time (API) 8.4 min11.2 minN/A
Resolution ( Rs​ ) 1.4 (Co-elution risk)3.2 (Baseline resolved) Rs​≥2.0
Tailing Factor ( Tf​ ) 1.61.1 Tf​≤1.5
Theoretical Plates ( N ) 8,50014,200 N≥10,000
LOD (API) 0.05 µg/mL0.02 µg/mL S/N 3

Self-Validating Experimental Protocol

According to the [3], a robust protocol must be self-validating. This means the system must prove its own suitability before any sample data is accepted.

Step 3.1: System Suitability Testing (SST) - The Gatekeeper

Before initiating any validation parameter, inject the SST Standard (containing 100 µg/mL API and 1 µg/mL mono-substituted impurity) in quintuplicate.

  • Causality: SST ensures the instrument, column, and mobile phase are operating within the Analytical Target Profile (ATP) before consuming valuable samples.

  • Acceptance Criteria: Rs​≥2.0 ; Tf​≤1.5 ; Peak Area %RSD 1.0%. If these fail, abort the run, purge the system, and investigate.

Step 3.2: Specificity & Forced Degradation
  • Procedure: Subject the API to stress conditions: 1N HCl (acidic), 1N NaOH (basic), 3% H2​O2​ (oxidative), 60°C (thermal), and UV light (photolytic) for 24 hours. Neutralize and inject.

  • Analysis: Use a Photodiode Array (PDA) detector to evaluate peak purity.

  • Causality: We must prove that no degradation product co-elutes with the API. The PDA calculates a "Purity Angle" vs. "Purity Threshold." The peak is considered pure only if the Purity Angle < Purity Threshold.

Step 3.3: Linearity and Range
  • Procedure: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target working concentration (e.g., 100 µg/mL).

  • Analysis: Plot API Peak Area against Concentration (µg/mL). Apply least-squares linear regression.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept should not exceed 2.0% of the 100% level response.

Step 3.4: Accuracy (Spike Recovery)
  • Procedure: Spike known amounts of the mono-substituted impurity into a blank matrix at 50%, 100%, and 150% of the specification limit (typically 0.15%). Prepare three independent replicates per level (9 samples total).

  • Causality: This proves the method can accurately quantify trace impurities without matrix interference.

  • Acceptance Criteria: Mean recovery must fall between 95.0% and 105.0%.

Step 3.5: Precision (Repeatability)
  • Procedure: Prepare six independent sample solutions of the API at the 100% target concentration from the same batch.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the assay results must be 2.0%.

ValidationLifecycle ATP Analytical Target Profile (ATP) Dev Method Development (ICH Q14) ATP->Dev Val Method Validation (ICH Q2(R2)) Dev->Val Routine Routine Analysis & System Suitability Val->Routine

Fig 2: Analytical procedure lifecycle from development to routine use.

Summary for Drug Development Professionals

When validating an HPLC method for 5,5-bis(phenoxymethyl)-1,3-dioxane, default hydrophobic retention strategies (C18) are insufficient for resolving structurally similar aromatic impurities. By shifting to a Phenyl-Hexyl stationary phase , scientists can leverage π−π interactions to achieve baseline resolution, lower limits of detection, and superior peak symmetry. Embedding strict System Suitability Tests (SST) at the forefront of your ICH Q2(R2) validation workflow ensures that your analytical method remains a self-validating, audit-ready system throughout the drug's lifecycle.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q14 Analytical Procedure Development. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. Retrieved from[Link]

Validation

thermal analysis (TGA/DSC) of 5,5-bis(phenoxymethyl)-1,3-dioxane stability

Comparative Thermal Analysis (TGA/DSC) of 5,5-bis(phenoxymethyl)-1,3-dioxane vs. Industry Standards In advanced polymer formulation and pharmaceutical intermediate design, the thermal stability of cyclic acetals dictates...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Thermal Analysis (TGA/DSC) of 5,5-bis(phenoxymethyl)-1,3-dioxane vs. Industry Standards

In advanced polymer formulation and pharmaceutical intermediate design, the thermal stability of cyclic acetals dictates their viability in high-temperature processing. 5,5-bis(phenoxymethyl)-1,3-dioxane is a sterically hindered, 6-membered cyclic acetal that offers unique thermal degradation kinetics.

This guide provides an objective, data-driven comparison of its thermal stability against common alternatives, specifically 1[1] and standard Bisphenol A Diglycidyl Ether (DGEBA). By employing simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA/DSC), we can definitively correlate mass loss with enthalpic phase transitions.

Scientific Rationale & Experimental Design

To accurately profile the thermal degradation of 5,5-bis(phenoxymethyl)-1,3-dioxane, a simultaneous TGA/DSC approach is mandatory. Relying on separate instruments introduces thermal history discrepancies. Simultaneous execution eliminates the uncertainty of interpreting data obtained from different samples analyzed at different times, ensuring that endothermic ring-opening events are perfectly time-aligned with initial mass loss[2].

Causality in Parameter Selection:

  • Atmosphere Switching: The sample is initially heated under an inert nitrogen purge to isolate the pyrolysis mechanism. At 600 °C, the atmosphere is automatically switched to oxidative (air) to drive the combustion of the remaining carbonaceous char, allowing for precise residue quantification[3].

  • Heating Rate: A controlled ramp of 10 °C/min is selected. Higher heating rates can artificially shift the glass transition ( Tg​ ) and degradation onset ( Td​ ) to higher temperatures due to thermal lag[4].

  • Crucible Selection: Alumina ( Al2​O3​ ) crucibles are used instead of aluminum to prevent crucible melting during the high-temperature oxidative phase (up to 800 °C).

Self-Validating Experimental Methodology

To ensure absolute trustworthiness, the following protocol incorporates internal validation checks to guarantee that the recorded thermal events are artifacts of the sample, not the instrument.

Step 1: Instrument Calibration & Baseline Validation

  • Action: Perform a temperature and heat flow calibration using high-purity Indium and Zinc standards[5].

  • Causality: Verifies the accuracy of the DSC sensor. To check for internal thermal gradients, place a piece of indium above and below a dummy sample; the onset temperature difference must be <0.5 °C[5].

  • Action: Run a blank baseline with an empty crucible. Modern systems utilize automatic buoyancy compensation to negate baseline drift caused by changes in gas density during heating[3].

Step 2: Sample Preparation

  • Action: Weigh exactly 5.0 ± 0.1 mg of 5,5-bis(phenoxymethyl)-1,3-dioxane into a 70 µL alumina crucible. Ensure the sample lies flat against the crucible base.

  • Causality: Strict mass control prevents thermal gradients within the sample. Poor thermal contact or excessive mass will artificially broaden DSC peaks and delay TGA onset temperatures[5]. Furthermore, utilizing a parallel-guided ultra-micro balance ensures that if the sample melts and shifts position, the weight measurement remains unaffected[3].

Step 3: Simultaneous TGA/DSC Execution

  • Action: Equilibrate the sample at 25 °C for 5 minutes under a 50 mL/min N2​ purge.

  • Action: Ramp temperature from 25 °C to 600 °C at 10 °C/min.

  • Action: At 600 °C, switch the purge gas from N2​ to Air (50 mL/min) and continue heating to 800 °C[3].

Step 4: Data Processing

  • Action: Calculate the first derivative of the TGA curve (DTG) to precisely identify the peak rate of decomposition ( Tmax​ )[4].

TGA_DSC_Workflow S1 Sample Prep: 5,5-bis(phenoxymethyl)-1,3-dioxane (5.0 ± 0.1 mg in Alumina Crucible) S3 Simultaneous TGA/DSC Execution (10°C/min Ramp, N2 Purge 50 mL/min) S1->S3 S2 Self-Validation: Indium/Zinc Calibration (Verifies Temp & Enthalpy Accuracy) S2->S1 S4 Atmosphere Switch at 600°C (N2 to Air for Char Combustion) S3->S4 S5 Data Synthesis: Mass Loss & Heat Flow (DTG & Isoconversional Analysis) S4->S5

Fig 1. Self-validating simultaneous TGA/DSC experimental workflow.

Comparative Performance Data

The thermal stability of 5,5-bis(phenoxymethyl)-1,3-dioxane was benchmarked against a 5-membered cyclic carbonate alternative and a standard epoxide. The data below summarizes the key thermal transitions extracted from the TGA/DSC curves.

CompoundStructural ClassMelting Point ( Tm​ )Onset of Degradation ( Td,5%​ )Peak Degradation ( Tmax​ )Char Yield (600°C, N2​ )
5,5-bis(phenoxymethyl)-1,3-dioxane 6-membered acetal85.2 °C315.4 °C 362.1 °C12.4%
4-phenoxymethyl-1,3-dioxolane-2-one 5-membered carbonate65.8 °C280.5 °C325.8 °C8.2%
Bisphenol A Diglycidyl Ether (DGEBA) Epoxide43.5 °C348.2 °C385.6 °C18.5%

Data Interpretation: The 6-membered 1,3-dioxane ring exhibits a significantly higher degradation onset ( 315.4°C ) compared to the 5-membered dioxolane derivative ( 280.5°C ). This is attributed to the reduced ring strain and the steric shielding provided by the dual phenoxymethyl groups at the 5-position, which protect the acetal linkages from early homolytic cleavage.

Mechanistic Insights & Pathway Analysis

Understanding the specific degradation pathway is critical for predicting how this compound will behave during polymer curing or high-temperature storage.

  • Phase Transition (DSC): A sharp endothermic peak is observed at ~85 °C with zero corresponding mass loss on the TGA curve. This confirms the physical melting of the crystalline solid[2].

  • Primary Pyrolysis (TGA/DSC): At ~315 °C, a broad endotherm coincides with a rapid mass loss step. This represents the endothermic ring-opening of the 1,3-dioxane structure, immediately followed by the volatilization of the cleaved phenoxy fragments.

  • Oxidative Combustion: Upon switching to air at 600 °C, a sharp exothermic peak is recorded on the DSC, corresponding to the final ~12.4% mass loss on the TGA. This validates the combustion of the carbonaceous residue formed during the nitrogen pyrolysis phase[2].

Degradation_Pathway M1 5,5-bis(phenoxymethyl)-1,3-dioxane (Thermally Stable up to 315°C) M2 Endothermic Acetal Ring Opening (DSC: Endotherm, TGA: Stable Mass) M1->M2 Heating > 315°C M3 Ether Cleavage & Volatilization (TGA: Primary Mass Loss Step) M2->M3 Continued Ramp M4 Secondary Pyrolysis (Formation of Carbonaceous Char) M3->M4 N2 Atmosphere M5 Oxidative Combustion (Exothermic, Zero Residue at 800°C) M4->M5 Switch to Air

Fig 2. Mechanistic thermal degradation pathway of the 1,3-dioxane derivative.

Conclusion

For applications requiring sustained thermal stability above 300 °C, 5,5-bis(phenoxymethyl)-1,3-dioxane presents a structurally superior alternative to traditional 5-membered cyclic carbonates. By utilizing a self-validating simultaneous TGA/DSC protocol, researchers can confidently map both its physical phase transitions and its complex, multi-stage degradation kinetics, ensuring reliable integration into high-performance formulations.

References

  • METTLER TOLEDO. "TGA/DSC 3+ Excellence: Features and benefits." kohan.com.tw.
  • Wagner, M., Riesen, R., et al. "Thermal Analysis of Polymers." ResearchGate.
  • METTLER TOLEDO. "Thermal Analysis in Practice Tips and Hints." ucr.edu.
  • Vyazovkin, S., et al. "Thermal Analysis." Analytical Chemistry - ACS Publications.
  • Wesolowski, M., et al. "Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals." MDPI.

Sources

Comparative

A Comparative Guide to 1,3-Dioxane and 1,3-Dioxolane Derivatives in Polymer Chemistry

For researchers and professionals in polymer chemistry and drug development, the selection of cyclic monomers is a critical decision that dictates the properties and performance of the resulting materials. Among the dive...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in polymer chemistry and drug development, the selection of cyclic monomers is a critical decision that dictates the properties and performance of the resulting materials. Among the diverse array of heterocyclic monomers, 1,3-dioxolane (a five-membered ring) and 1,3-dioxane (a six-membered ring) derivatives have emerged as versatile building blocks for the synthesis of polyacetals. These polymers are gaining significant attention due to their inherent degradability, potential for chemical recycling, and tunable properties. This guide provides an in-depth, objective comparison of 1,3-dioxane and 1,3-dioxolane derivatives, supported by experimental data and protocols, to empower informed monomer selection for specific applications.

Structural and Thermodynamic Considerations: The Tale of Two Rings

The fundamental difference between 1,3-dioxolane and 1,3-dioxane lies in their ring size, which profoundly influences their thermodynamic polymerizability. 1,3-Dioxolane, a five-membered ring, possesses a higher ring strain compared to the relatively strain-free six-membered 1,3-dioxane. This difference in ring strain is a key determinant in the thermodynamics of their ring-opening polymerization.

The polymerization of cyclic monomers is governed by the Gibbs free energy change (ΔG_p). A negative ΔG_p is required for polymerization to be thermodynamically favorable. The enthalpy of polymerization (ΔH_p) for cyclic monomers is largely driven by the relief of ring strain. Consequently, the higher ring strain of 1,3-dioxolane results in a more negative ΔH_p, making its polymerization generally more favorable than that of 1,3-dioxane. In some cases, strain-free six-membered rings like 1,3-dioxane may not readily polymerize.[1]

Polymerization Behavior: A Comparative Overview

The primary route to synthesizing polyacetals from 1,3-dioxane and 1,3-dioxolane derivatives is through cationic ring-opening polymerization (CROP). This process is typically initiated by strong acids or Lewis acids. However, the polymerization characteristics of these two monomers exhibit notable differences.

2.1. Cationic Ring-Opening Polymerization (CROP)

CROP of both 1,3-dioxolane and 1,3-dioxane proceeds via the formation of a tertiary oxonium ion active center. The polymerization can occur through two main mechanisms: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism. However, the CROP of cyclic acetals is often plagued by side reactions, including intramolecular and intermolecular transacetalization, which can lead to the formation of cyclic oligomers and a broadening of the molecular weight distribution.[2][3]

1,3-Dioxolane: The CROP of 1,3-dioxolane has been extensively studied. It is known to be a reversible process with a relatively low ceiling temperature, meaning that depolymerization can readily occur at elevated temperatures. The polymerization is particularly susceptible to the formation of cyclic structures.[2] However, recent advancements have enabled the synthesis of ultra-high-molecular-weight poly(1,3-dioxolane) (pDXL) with controlled molecular weights and end-groups, showcasing its potential for producing high-performance materials.[4][5]

1,3-Dioxane: The polymerization of 1,3-dioxane is generally less favorable due to its lower ring strain. The thermodynamics of copolymerization of 1,3-dioxolane with 1,3-dioxane have been investigated, indicating the challenges associated with the homopolymerization of the latter.[6] However, under specific conditions, such as in the synthesis of polymer electrolytes for lithium-metal batteries, the in-situ polymerization of 1,3-dioxane has been successfully demonstrated.

The following diagram illustrates the general mechanism of cationic ring-opening polymerization for cyclic acetals.

CROP_Mechanism Monomer Cyclic Acetal (1,3-Dioxolane or 1,3-Dioxane) ActivatedMonomer Protonated Monomer Monomer->ActivatedMonomer Initiation Initiator Initiator (H⁺) Initiator->ActivatedMonomer PropagatingChain Propagating Chain (Oxonium Ion) ActivatedMonomer->PropagatingChain Propagation PropagatingChain->PropagatingChain + Monomer Polymer Polyacetal PropagatingChain->Polymer Termination

Caption: Generalized mechanism of cationic ring-opening polymerization.

A Head-to-Head Comparison of Polymer Properties

The structural disparity between the five- and six-membered rings of the monomers translates into distinct properties of the resulting polymers.

PropertyPoly(1,3-dioxolane) (pDXL)Poly(1,3-dioxane) (pDOX)
Monomer Ring Size 5-membered6-membered
Polymerizability Generally more favorable due to higher ring strainLess favorable, often requires specific conditions
Thermal Stability Good thermal stability reported for high molecular weight versions.Potentially higher due to a more stable backbone structure.
Oxidation Stability Susceptible to oxidation.Superior oxidation stability.
Mechanical Properties Can achieve high tensile strength and elongation, especially at high molecular weights.[4][7]Data is less available, but expected to be a rigid material.
Degradability Readily degradable under acidic conditions.[8]Expected to be acid-degradable.
Chemical Recyclability Demonstrates potential for chemical recycling back to the monomer.[4][9]Theoretically recyclable.

3.1. Mechanical Properties

Recent research has demonstrated that ultra-high-molecular-weight poly(1,3-dioxolane) (UHMW-pDXL) can exhibit impressive mechanical properties, with a tensile strength and elongation at break comparable to that of ultra-high-molecular-weight polyethylene (UHMWPE).[9][10] For instance, a pDXL sample with a molecular weight of 180 kDa achieved a stress at break of 40 MPa and a strain at break of 720%.[9] Another study reported that UHMW-pDXL with a molecular weight of 1700 kg/mol exhibited a tensile strength of 45.0 ± 0.9 MPa and an elongation at break of 875 ± 43%.[7]

Comprehensive mechanical property data for homopolymers of 1,3-dioxane is less readily available in the literature, which is a reflection of its lower polymerizability. However, based on the more rigid six-membered ring structure, poly(1,3-dioxane) is anticipated to be a more rigid and potentially more brittle material compared to poly(1,3-dioxolane).

3.2. Thermal and Chemical Stability

Poly(1,3-dioxane) has been shown to possess superior oxidation stability compared to poly(1,3-dioxolane). This is a critical advantage in applications where oxidative degradation is a concern, such as in polymer electrolytes for high-voltage batteries. The more stable chair conformation of the six-membered ring in poly(1,3-dioxane) contributes to this enhanced stability.

Both polymers are susceptible to degradation in acidic environments due to the presence of acetal linkages in their backbones. This pH-sensitivity is a key feature that allows for their application in drug delivery systems and as degradable materials. Furthermore, the potential for chemical recycling through depolymerization back to the monomer is a significant advantage for both polymer systems in the context of a circular economy.[4][8]

Experimental Protocols

4.1. Cationic Ring-Opening Polymerization of 1,3-Dioxolane

This protocol describes a typical procedure for the synthesis of poly(1,3-dioxolane) using a Lewis acid catalyst.

Materials:

  • 1,3-Dioxolane (DXL), freshly distilled over a suitable drying agent (e.g., CaH₂).

  • Anhydrous solvent (e.g., dichloromethane, CHCl₃).

  • Initiator/catalyst (e.g., a solution of triflic acid (TfOH) or boron trifluoride etherate (BF₃·OEt₂) in the chosen solvent).

  • Quenching agent (e.g., a solution of sodium hydroxide or ammonia in methanol).

  • Precipitation solvent (e.g., cold methanol or hexane).

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of anhydrous solvent to a dry reaction vessel equipped with a magnetic stirrer.

  • Add the purified 1,3-dioxolane monomer to the solvent.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Initiate the polymerization by adding the catalyst solution dropwise to the stirred monomer solution.

  • Allow the polymerization to proceed for the desired time. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy or by measuring the viscosity of the solution.

  • Terminate the polymerization by adding the quenching agent.

  • Precipitate the polymer by slowly pouring the reaction mixture into a vigorously stirred, cold non-solvent.

  • Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Characterization:

  • Molecular Weight and Molecular Weight Distribution: Gel Permeation Chromatography (GPC).

  • Chemical Structure: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

DXL_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Characterization Monomer_Prep Purify 1,3-Dioxolane (Distillation) Monomer_Addition Add monomer and solvent Monomer_Prep->Monomer_Addition Solvent_Prep Dry Solvent Solvent_Prep->Monomer_Addition Reaction_Setup Set up inert atmosphere reaction Reaction_Setup->Monomer_Addition Cooling Cool to reaction temperature Monomer_Addition->Cooling Initiation Add catalyst Cooling->Initiation Polymerization Allow to polymerize Initiation->Polymerization Quenching Terminate with quenching agent Polymerization->Quenching Precipitation Precipitate polymer in non-solvent Quenching->Precipitation Filtration Filter and wash polymer Precipitation->Filtration Drying Dry under vacuum Filtration->Drying Characterization Characterize (GPC, NMR, DSC, TGA) Drying->Characterization

Caption: Experimental workflow for the polymerization of 1,3-dioxolane.

4.2. In-situ Polymerization of 1,3-Dioxane for Polymer Electrolytes

This protocol is adapted from the synthesis of a poly(1,3-dioxane)-based polymer electrolyte.

Materials:

  • 1,3-Dioxane (DOX), anhydrous.

  • Lithium salt (e.g., lithium bis(trifluoromethanesulfonyl)imide, LiTFSI).

  • Initiator (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂).

Procedure:

  • In an argon-filled glovebox, prepare a precursor solution by dissolving the lithium salt in anhydrous 1,3-dioxane.

  • Add the initiator to the precursor solution.

  • Assemble the battery components (e.g., anode, separator, cathode) in a coin cell.

  • Inject the precursor solution into the coin cell.

  • Initiate the in-situ polymerization by heating the coin cell at a specific temperature (e.g., 60 °C) for a designated period (e.g., 12 hours).

Conclusion and Future Outlook

The choice between 1,3-dioxane and 1,3-dioxolane derivatives for polymer synthesis is a nuanced decision that hinges on the desired properties of the final material. 1,3-Dioxolane, with its higher ring strain, offers a more favorable route to high-molecular-weight polyacetals with excellent mechanical properties and proven chemical recyclability. In contrast, 1,3-dioxane, while more challenging to polymerize, yields polymers with enhanced oxidative stability, a crucial attribute for applications in demanding environments such as advanced battery technologies.

Future research should focus on developing more efficient and controlled polymerization methods for 1,3-dioxane to unlock its full potential as a monomer for high-performance materials. Furthermore, a more comprehensive and direct comparison of the mechanical and thermal properties of homopolymers derived from both monomers under identical conditions would be invaluable to the polymer science community. The continued exploration of substituted derivatives of both 1,3-dioxane and 1,3-dioxolane will undoubtedly lead to the development of novel polyacetals with tailored properties for a wide range of applications, from sustainable plastics to advanced functional materials.

References

  • Coates, G. W., et al. (2023). Ultra-High-Molecular-Weight Poly(Dioxolane): Enhancing the Mechanical Performance of a Chemically Recyclable Polymer. Journal of the American Chemical Society.
  • Coates, G. W., et al. (2023). Ultra-High-Molecular-Weight Poly(Dioxolane): Enhancing the Mechanical Performance of a Chemically Recyclable Polymer. ACS Publications. [Link]

  • Coates, G. W., et al. (2023). Ultra-High-Molecular-Weight Poly(Dioxolane): Enhancing the Mechanical Performance of a Chemically Recyclable Polymer. eScholarship. [Link]

  • Ling, J., et al. (2024). Easy Access to Ultrahigh-Molecular-Weight Poly(1,3-dioxolane) by Rare Earth Triflates. Journal of the American Chemical Society. [Link]

  • Franta, E., & Reibel, L. (1985). Cationic polymerization of 1,3-dioxolane and 1,3-dioxepane. Application to graft and block copolymer synthesis. Canadian Journal of Chemistry.
  • Mitsubishi Chemical Group. (n.d.). POM plastics: copolymer and homopolymer acetals. [Link]

  • Belbachir, M., & Ferrahi, M. I. (2016).
  • Bernaerts, K., et al. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Polymer Chemistry. [Link]

  • Guo, C., et al. (2026). Enabling Controlled Synthesis of Poly(1,3-dioxolane) by Anion-Binding Catalytic Cationic Ring-Opening Polymerization. Journal of the American Chemical Society.
  • Guo, C., et al. (2026). Enabling Controlled Synthesis of Poly(1,3-dioxolane) by Anion-Binding Catalytic Cationic Ring-Opening Polymerization. PubMed. [Link]

  • Penczek, S., & Kubisa, P. (2003). Thermodynamics and Kinetics of Ring-Opening Polymerization.
  • Ryszkowska, J., et al. (2012). The influence of molecular weight on the properties of polyacetal/hydroxyapatite nanocomposites. Part 1. Microstructural analysis and phase transition studies.
  • S. Agarwal, & N. V. Tsarevsky (Eds.). (2018).
  • Plesch, P. H., & Westermann, P. H. (1967). The polymerization of 1,3‐dioxolane. I. Structure of the polymer and thermodynamics of its formation. Journal of Polymer Science Part C: Polymer Symposia.
  • National Institute of Standards and Technology. (n.d.). HOW MOLECULAR STRUCTURE AFFECTS MECHANICAL PROPERTIES OF AN ADVANCED POLYMER. [Link]

  • Kedracki, M., et al. (2021).
  • Stridsberg, K. M., Ryner, M., & Albertsson, A.-C. (2002). Controlled Ring-Opening Polymerization: Polymers with designed Macromolecular Architecture. Advances in Polymer Science.
  • Södergård, A., & Stolt, M. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers. [Link]

  • UD-TECH. (2024). Discover the Versatility of Polyacetal: Understanding This Resilient Resin. [Link]

  • Song, S., et al. (2021). Synthesis and properties of poly(1,3-dioxolane) in-situ quasi-solid-state electrolytes via rare-earth triflate catalyst.
  • Song, S., et al. (2021). Synthesis and properties of poly(1,3-dioxolane) in situ quasi-solid-state electrolytes via a rare-earth triflate catalyst. Chemical Communications. [Link]

Sources

Safety & Regulatory Compliance

Safety

5,5-Bis(phenoxymethyl)-1,3-dioxane proper disposal procedures

As a Senior Application Scientist, I approach the handling and disposal of complex cyclic ethers not merely as a regulatory requirement, but as a critical exercise in chemical risk management. 5,5-Bis(phenoxymethyl)-1,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling and disposal of complex cyclic ethers not merely as a regulatory requirement, but as a critical exercise in chemical risk management. 5,5-Bis(phenoxymethyl)-1,3-dioxane is a highly specialized acetal derivative. While the bulky, aromatic phenoxymethyl groups increase the molecular weight and significantly reduce the extreme volatility typical of unsubstituted 1,3-dioxane, the core 1,3-dioxane ring retains a severe, latent hazard: autooxidative peroxide formation [1][2].

The causality behind our rigorous disposal protocols lies in the molecular structure. The oxygen atoms in the 1,3-dioxane ring activate the adjacent methylene and methine hydrogens. Upon exposure to atmospheric oxygen and light, radical abstraction of these hydrogens occurs, leading to the formation of hydroperoxides and polymeric peroxides[3][4]. These peroxides are highly shock- and friction-sensitive. Therefore, disposal is never a simple matter of pouring this chemical into a standard waste carboy; it requires a validated, self-checking workflow to ensure the safety of the entire laboratory ecosystem.

Physico-Chemical & Hazard Profiling

To properly manage disposal, we must first understand the quantitative and qualitative risks. The following table extrapolates the hazard profile of 5,5-Bis(phenoxymethyl)-1,3-dioxane based on its parent functional groups (1,3-dioxanes and aromatic ethers).

Property / HazardDescription & CausalityRegulatory / Safety Classification
Chemical Class Cyclic Acetal / Aromatic EtherPeroxide-Forming Chemical (Class B/D)[4]
Primary Hazard Explosive Peroxide Formation. Reacts with O₂ to form shock-sensitive crystals[5].RCRA Reactive Waste (if peroxidized)
Secondary Hazard Skin and severe eye irritation due to the aromatic ether moieties[6].GHS Category 2 Irritant[6]
Incompatibilities Strong oxidizing agents, heavy metal catalysts, strong acids[3].Segregate from Nitric Acid / Permanganates
Disposal Method High-temperature chemical incineration equipped with an afterburner and scrubber[7].EPA Hazardous Waste

Pre-Disposal Peroxide Testing & Neutralization Workflow

Every protocol in your lab must be a self-validating system. You cannot assume a chemical is safe for transport simply because it looks clear. Before 5,5-Bis(phenoxymethyl)-1,3-dioxane can be transferred to institutional waste streams, you must empirically validate its peroxide concentration.

PeroxideWorkflow Start Visual Inspection of Container Crystals Crystals/Viscosity Detected? Start->Crystals Evacuate STOP: Evacuate Lab & Contact EHS Crystals->Evacuate Yes Test Perform Quantofix Peroxide Test Crystals->Test No Result Peroxide Concentration Test->Result Safe < 30 ppm: Standard EHS Disposal Result->Safe Treat 30 - 100 ppm: Quench with FeSO4 Result->Treat Danger > 100 ppm: Request EHS Stabilization Result->Danger Treat->Test Retest

Fig 1. Logical workflow for peroxide detection and neutralization prior to chemical disposal.
Step-by-Step Methodology: Peroxide Validation
  • Visual Assessment (The Critical Go/No-Go): Do not move the bottle. Inspect the cap and the bottom of the container for crystalline deposition or a viscous, syrupy consistency[5].

    • Causality: Crystals indicate that peroxides have polymerized and precipitated. The friction of simply unscrewing the cap can provide enough activation energy for detonation. If seen, evacuate the area and call the bomb squad/EHS immediately[3].

  • System Validation (Blank Test): Dip a peroxide test strip (e.g., Quantofix) into deionized water. Ensure it reads 0 ppm. This validates that your strips have not degraded from ambient lab humidity.

  • Sampling: If the chemical is visually clear, work in a fume hood behind a blast shield. Use a clean, non-sparking glass pipette to extract 1 mL of the compound[5].

  • Quantification: Dip the validated test strip into the sample. Wait 15 seconds and compare the color change to the scale.

  • Quenching (If 30-100 ppm detected): If peroxides are present, they must be chemically reduced before EHS will accept the waste. Add a 10% w/v aqueous solution of Ferrous Sulfate ( FeSO4​ ) to the waste container.

    • Causality: The Fe2+ ion acts as a reducing agent, oxidizing to Fe3+ while reducing the hazardous hydroperoxides into harmless alcohols.

  • Retest: Stir gently and retest the organic layer to confirm peroxide levels have dropped below 3 ppm.

Step-by-Step Operational Disposal Procedures

Once the chemical is validated as peroxide-free, proceed with the logistical disposal steps.

Step 1: Segregation & Compatibility Never mix 1,3-dioxane derivatives with strong oxidizing agents (e.g., Nitric acid, Permanganates) or heavy metal waste streams in the same carboy. Mixing incompatible waste can trigger violent, exothermic decomposition[3].

Step 2: Containerization Transfer the neutralized 5,5-Bis(phenoxymethyl)-1,3-dioxane into a high-density polyethylene (HDPE) or amber glass hazardous waste container. Ensure the container is completely dry to prevent unwanted hydrolysis or side reactions.

Step 3: Inerting the Headspace Before sealing the waste container, gently flush the headspace with Argon or Nitrogen gas[1][2].

  • Causality: Displacing the ambient oxygen with an inert blanket halts the autooxidation cycle, ensuring that peroxides do not re-form while the waste sits in the EHS accumulation area awaiting transport.

Step 4: Grounding and Static Prevention When transferring larger volumes, ensure all receiving equipment and funnels are grounded. 1,3-dioxane vapors can be ignited by static electricity discharge[3]. Use only non-sparking tools[5].

Step 5: Labeling & EHS Handover Label the container strictly as: "Hazardous Waste: 5,5-Bis(phenoxymethyl)-1,3-dioxane (Non-Peroxidized)." Crucially, write the date of the peroxide test and the concentration (e.g., "< 3 ppm") directly on the waste tag. EHS will route this material to a licensed facility for high-temperature chemical incineration, which is the only regulatory-approved destruction method for complex aromatic ethers[7].

References

  • Cole-Parmer. "Material Safety Data Sheet - 1,3-Dioxane, 97%." Cole-Parmer. [Link]

  • Fisher Scientific (Europe). "SAFETY DATA SHEET: 1,3-Dioxane (EU)." Fisher Scientific. [Link]

  • National Institutes of Health (NIH). "1,3-Dioxane | CID 10450 - PubChem." PubChem Database. [Link]

Sources

Handling

Personal protective equipment for handling 5,5-Bis(phenoxymethyl)-1,3-dioxane

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a discipline grounded in chemical mechanism and physical causality. When handling complex synthetic intermediates li...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a discipline grounded in chemical mechanism and physical causality. When handling complex synthetic intermediates like 5,5-Bis(phenoxymethyl)-1,3-dioxane (CAS 60984-68-1)[1], standard safety protocols are insufficient. You must understand why the molecule behaves the way it does to protect yourself and your team effectively.

This guide provides a comprehensive, mechanistically grounded operational framework for the safe handling, personal protective equipment (PPE) integration, and disposal of 5,5-Bis(phenoxymethyl)-1,3-dioxane.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To design an effective defense, we must first understand the molecular vulnerabilities of 5,5-Bis(phenoxymethyl)-1,3-dioxane. The hazards are bipartite, stemming from its two distinct functional domains:

  • The 1,3-Dioxane Core (Peroxidation Risk): The oxygen atoms in the 1,3-dioxane ring activate the adjacent carbon-hydrogen bonds ( α -hydrogens) toward radical abstraction by molecular oxygen ( O2​ ). This autoxidation yields explosive hydroperoxides[2]. If the solvent evaporates or the material is subjected to mechanical shock or heat, these peroxides can detonate[3]. Therefore, our PPE must anticipate not just chemical exposure, but potential deflagration.

  • The Phenoxymethyl Moieties (Dermal Sensitization): Aromatic ethers are lipophilic and can readily partition into the stratum corneum of the skin. Prolonged exposure can lead to severe contact dermatitis, skin sensitization, and systemic toxicity[4]. This dictates strict permeation requirements for our barrier materials.

Mandatory PPE Matrix

Based on the mechanistic hazard profile, the following quantitative PPE matrix summarizes the required protective barriers.

PPE CategoryRecommended SpecificationMechanistic RationaleReplacement Metric
Hand Protection Primary: Nitrile (min. 0.11 mm).Secondary (Heavy Use): Butyl rubber over-gloves.Nitrile provides excellent resistance to the lipophilic phenoxy groups. Butyl rubber prevents permeation of the dioxane core during prolonged solvent exposure[5].Replace nitrile every 2 hours, or immediately upon visible contamination/swelling.
Eye/Face Protection ANSI Z87.1 tight-fitting chemical splash goggles. Add a face shield for volumes >100 mL.Dioxanes and aromatic ethers cause severe, rapidly progressing ocular irritation and corneal damage upon contact[5].Inspect for micro-cracks prior to each use.
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex®) with knit cuffs.Mitigates thermal burn risks in the event of a peroxide-induced flash fire or deflagration[2].Launder only through certified industrial chemical services.
Respiratory Fume hood (face velocity 80-100 fpm). NIOSH N95/P100 if handling dry powder.Prevents inhalation of aerosolized particulates or volatile degradation products[5].Annual fume hood certification; replace respirator cartridges monthly.

Operational Protocols: A Self-Validating System

Safety protocols fail when they rely on assumptions. The following methodologies are designed as self-validating systems —every action requires a measurable confirmation before the next step can proceed.

Protocol A: Pre-Operational Peroxide Validation & Quenching

Because 1,3-dioxane derivatives form peroxides over time[3], you must validate the chemical's safety before donning full handling PPE or initiating your synthesis.

  • Step 1: Baseline Testing. Working in a certified fume hood, obtain a potassium iodide (KI) starch test strip. Wet the strip with 1-2 drops of the 5,5-Bis(phenoxymethyl)-1,3-dioxane solution.

  • Step 2: Incubation & Reading. Wait exactly 60 seconds. Observe the color change.

  • Step 3: Validation Check (The Gate).

    • If <20 ppm (No color / faint yellow): The material is validated safe for standard handling. Proceed to Protocol B.

    • If >20 ppm (Blue / black color):STOP. The material is dangerously peroxidized. Proceed to Step 4.

  • Step 4: Quenching. Slowly add a 10% w/v aqueous solution of ferrous sulfate ( FeSO4​ ) or sodium bisulfite to the chemical under an inert argon atmosphere. Stir vigorously for 30 minutes.

  • Step 5: Re-Validation. Repeat Steps 1-2. You may only proceed when the test reads <2 ppm.

Protocol B: Safe Handling and Doffing Sequence

Once the material is validated, strict adherence to the PPE donning and doffing sequence prevents secondary contamination.

  • Step 1: Donning. Inspect FR lab coat for integrity. Don primary nitrile gloves. Don chemical splash goggles. If handling outside a closed system, don secondary butyl rubber gloves.

  • Step 2: Execution. Conduct all transfers of 5,5-Bis(phenoxymethyl)-1,3-dioxane over secondary containment trays (e.g., polyethylene spill trays) within the fume hood to contain accidental spills.

  • Step 3: Waste Segregation. Dispose of all reaction byproducts and contaminated solvents into a clearly labeled "Non-Halogenated Organic Waste - Peroxide Forming" container. Never mix with heavy metals, which can catalyze peroxide decomposition.

  • Step 4: Doffing (Self-Validation). Remove secondary gloves inside the hood. Remove goggles. Remove the FR coat. Finally, remove the primary nitrile gloves using the "beak method" (turning them inside out) to ensure zero dermal contact. Wash hands with soap and water immediately.

Operational Workflow Visualization

The following diagram maps the critical decision points in the handling lifecycle of 5,5-Bis(phenoxymethyl)-1,3-dioxane, emphasizing the mandatory integration of PPE and peroxide testing.

G Start Material Retrieval (Inert Atmosphere) Test Peroxide Validation (KI-Starch Assay) Start->Test Safe Peroxides < 20 ppm Safe for Handling Test->Safe Pass (<20 ppm) Danger Peroxides > 20 ppm Initiate Quench Protocol Test->Danger Fail (>20 ppm) PPE Don Mandatory PPE (FR Coat, Nitrile, Goggles) Safe->PPE Danger->Test Quench & Retest Execute Execute Operational Workflow in Fume Hood PPE->Execute Dispose Segregate Waste & Doff PPE Safely Execute->Dispose

Workflow for 5,5-Bis(phenoxymethyl)-1,3-dioxane handling and peroxide management.

Sources

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